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Foundational

Architecting Kinase Selectivity: The Chemical and Pharmacological Profile of 1-Methyl-1H-Indazole-3,5-Diamine

An In-Depth Technical Guide on Scaffold Synthesis, Physicochemical Properties, and Target Engagement Executive Summary In the landscape of modern medicinal chemistry, the indazole ring system has emerged as a highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Scaffold Synthesis, Physicochemical Properties, and Target Engagement

Executive Summary

In the landscape of modern medicinal chemistry, the indazole ring system has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive protein kinase inhibitors. Among its derivatives, 1-methyl-1H-indazole-3,5-diamine (CAS: 1430217-70-1) represents a highly optimized structural motif. This guide provides an authoritative analysis of its physicochemical properties, structural rationale, and step-by-step methodologies for both its chemical synthesis and biological validation. By understanding the causality behind the synthetic and experimental choices, drug development professionals can leverage this scaffold to target critical signaling pathways, including Chk1, Lck, and DYRK1A kinases, which are heavily implicated in oncology and autoimmune disorders.

Physicochemical Profiling & Structural Rationale

The selection of the 1-methyl-1H-indazole core over its 2H-isomer is not arbitrary; it is driven by thermodynamic stability and specific hydrogen bond donor/acceptor geometries required for kinase hinge-binding . The N1-methylation locks the tautomeric state of the indazole, reducing the entropic penalty upon binding to the target protein and drastically improving the compound's pharmacokinetic profile.

Table 1: Physicochemical Properties of 1-Methyl-1H-Indazole-3,5-Diamine
PropertyFree BaseHydrochloride Salt
CAS Number 1430217-70-12065250-67-9
Molecular Formula C₈H₁₀N₄C₈H₁₁ClN₄
Molecular Weight 162.19 g/mol 198.65 g/mol
Physical Form SolidBrown Solid
Storage Temperature Ambient0–5°C
Key Structural Features N1-methyl, C3/C5-diaminoEnhanced aqueous solubility

Data synthesized from standard commercial characterization parameters .

Mechanistic Rationale: Kinase Hinge Binding & Cell Cycle Modulation

The 3,5-diamine substitution pattern provides critical vectors for target engagement. In the context of kinase inhibition (e.g., Chk1 or Lck), the 3-amino group acts as a crucial hydrogen bond donor, interacting directly with the backbone carbonyl of the kinase hinge region. Concurrently, the 5-amino group serves as a versatile synthetic handle. It allows medicinal chemists to append bulky functional groups (e.g., aryl ureas or amides) that extend into the solvent-exposed region or the DFG-out pocket, thereby driving kinase selectivity .

When applied to Chk1 kinase—a critical regulator of the G2/M DNA damage checkpoint—indazole-based inhibitors prevent the inhibitory phosphorylation of Cdc25. This forces cancer cells with DNA damage to bypass cell cycle arrest, leading to premature mitosis and subsequent apoptotic cell death (mitotic catastrophe) .

KinasePathway DNA_Damage DNA Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Chk1 Chk1 Kinase ATM_ATR->Chk1 Phosphorylation Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Inhibitory Phosphorylation CellCycle Cell Cycle Arrest (G2/M Checkpoint) Cdc25->CellCycle Prevents Activation Apoptosis Apoptosis (Mitotic Catastrophe) CellCycle->Apoptosis Unrepaired DNA Inhibitor 1-Methyl-1H-Indazole- 3,5-Diamine Scaffold Inhibitor->Chk1 ATP-Competitive Inhibition Inhibitor->CellCycle Bypasses Arrest

Fig 1: Mechanism of action for indazole-based Chk1 kinase inhibitors in the DNA damage response.

Self-Validating Synthesis & Manufacturing Protocol

To ensure high purity and structural integrity, the synthesis of 1-methyl-1H-indazole-3,5-diamine must follow a strict, self-validating protocol. The following methodology explains the causality behind each reagent and condition .

Step 1: Hydrazine-Mediated Cyclization
  • Procedure: React 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate in refluxing ethanol for 4 hours.

  • Causality: Hydrazine acts as a bis-nucleophile. The primary amine first attacks the highly electrophilic nitrile carbon. This is followed by an intramolecular nucleophilic aromatic substitution ( SN​Ar ) that displaces the ortho-fluorine, yielding 3-amino-5-nitro-1H-indazole. Fluorine is specifically chosen over chlorine due to its superior leaving group ability in SN​Ar reactions, driven by its high electronegativity stabilizing the Meisenheimer complex.

Step 2: Regioselective N1-Methylation
  • Procedure: Dissolve the intermediate in DMF. Add K2​CO3​ (1.5 eq) and cool to 0°C. Slowly add Methyl Iodide (MeI, 1.1 eq) and stir for 2 hours.

  • Causality: Alkylation of indazoles typically yields a mixture of N1 and N2 isomers. Using a mild base ( K2​CO3​ ) in a polar aprotic solvent at low temperatures thermodynamically favors the 1-methyl isomer. The steric hindrance from the adjacent C3-amino group further discourages N2-methylation.

  • Self-Validation: An in-process LC-MS check is mandatory here to confirm an N1:N2 isomer ratio of >9:1 before proceeding.

Step 3: Catalytic Nitro Reduction
  • Procedure: Dissolve 1-methyl-3-amino-5-nitro-1H-indazole in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. Filter through Celite and treat with HCl in dioxane to precipitate the product.

  • Causality: Catalytic hydrogenation is explicitly selected over dissolving metal reductions (e.g., Fe/HCl). Iron-based reductions in the presence of chlorides can lead to unwanted electrophilic chlorination of the electron-rich indazole core. Pd/C ensures a clean reduction to 1-methyl-1H-indazole-3,5-diamine, which is precipitated as a hydrochloride salt to prevent air oxidation of the free diamine.

Biological Evaluation: Kinase Assay & Target Validation Workflow

Evaluating derivatives of this scaffold requires a robust screening cascade to confirm both biochemical potency and cellular target engagement.

Workflow Step1 1. Scaffold Synthesis Step2 2. Library Diversification Step1->Step2 Step3 3. HTRF Kinase Assay Step2->Step3 Step4 4. Cell Viability (MTT Assay) Step3->Step4 Step5 5. Target Engagement Step4->Step5

Fig 2: Standard experimental workflow for validating indazole-based kinase inhibitors.

Step 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
  • Methodology: Incubate the recombinant kinase (e.g., Lck or Chk1) with the indazole derivative, ATP, and a biotinylated peptide substrate. Add Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665.

  • Causality: HTRF is strictly chosen over standard colorimetric assays. The time-resolved Fluorescence Resonance Energy Transfer (FRET) mechanism eliminates false positives caused by the inherent autofluorescence of polyaromatic indazole derivatives.

Step 2: Cellular Target Engagement (Western Blotting)
  • Methodology: Treat target cancer cell lines (e.g., HT-29 or MDA-MB-231) with the inhibitor for 24 hours. Lyse cells and probe for downstream markers (e.g., p-Cdc25 for Chk1, or p-ZAP-70 for Lck).

  • Causality: While HTRF proves direct biochemical binding, Western blotting is mandatory to validate that the compound successfully permeates the cell membrane and outcompetes high intracellular ATP concentrations (~1-5 mM) to engage the target in a physiological environment.

References

  • Elkamhawy, A., et al. "New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Available at:[Link]

  • World Intellectual Property Organization. "WO 2005/103036 A1: PYRIMIDIN-4-YL-1H-INDAZOL-5YL-AMINES AS CHK1 KINASE INHIBITORS.
  • Yang, L.L., et al. "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." Molecules, MDPI, 2020. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-methyl-1H-Indazole-3,5-diamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary The indazole scaffold is a prominent pharmacophore in modern medicinal chemistry, forming the core of numerous approved and investigationa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a prominent pharmacophore in modern medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology. This guide delves into the mechanistic underpinnings of a specific, albeit less ubiquitously studied, subclass: 1-methyl-1H-indazole-3,5-diamine derivatives. While direct, comprehensive literature on this exact derivative class is sparse, this document synthesizes information from closely related indazole analogues to construct a robust, scientifically-grounded framework for understanding their likely mechanism of action. We will focus on the well-established role of indazole derivatives as protein kinase inhibitors, a class of enzymes pivotal in cellular signaling and frequently dysregulated in diseases like cancer.

This guide will use a hypothetical molecule, IMID-A (1-methyl-5-amino-N-(4-(trifluoromethoxy)phenyl)-1H-indazol-3-amine) , as a case study to illustrate the principles of target validation and mechanistic study. We will explore its potential as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, a key mediator of angiogenesis, which is the formation of new blood vessels—a process critical for tumor growth and metastasis. Detailed experimental protocols, data interpretation, and pathway analyses are provided to equip researchers with the knowledge to investigate this and related classes of compounds.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole ring system, a bicyclic heterocycle, is considered a "privileged scaffold" in drug discovery. Its unique electronic properties and structural rigidity allow it to serve as an effective mimic of the adenine base in ATP, the universal energy currency and phosphate donor for all kinase reactions. This enables indazole derivatives to act as competitive inhibitors, occupying the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.

Many successful kinase inhibitor drugs, such as Axitinib, Pazopanib, and Entrectinib, feature an indazole core, highlighting its proven utility in targeting a range of kinases including receptor tyrosine kinases (RTKs) like VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and Anaplastic Lymphoma Kinase (ALK).

The specific scaffold , 1-methyl-1H-indazole-3,5-diamine , possesses distinct features:

  • 1-methyl group: This modification blocks the tautomerization that can occur in unsubstituted indazoles, locking the molecule into the 1H-tautomer form. This can provide a more defined structure for receptor binding and may improve metabolic stability.

  • 3,5-diamine groups: The amino groups at the 3 and 5 positions provide key hydrogen bond donors and acceptors. These are critical for forming specific interactions within the ATP-binding pocket of a target kinase, contributing to both potency and selectivity. The 3-amino group, in particular, is a common feature in many indazole-based kinase inhibitors.

Postulated Primary Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

Given the extensive precedent, the most probable mechanism of action for 1-methyl-1H-indazole-3,5-diamine derivatives is the inhibition of protein kinases, particularly RTKs involved in oncogenic signaling. RTKs are cell surface receptors that, upon binding to their cognate growth factors, dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. This phosphorylation event creates docking sites for downstream signaling proteins, initiating cascades that regulate cell proliferation, survival, migration, and differentiation.

Focus Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

To provide a concrete mechanistic framework, we will hypothesize that our model compound, IMID-A, is a potent and selective inhibitor of VEGFR-2. VEGFR-2 is the primary mediator of the pro-angiogenic signals induced by its ligand, VEGF-A. Dysregulation of the VEGF-A/VEGFR-2 pathway is a hallmark of many solid tumors, which hijack this signaling axis to ensure a dedicated blood supply for their growth and dissemination.

Inhibition of VEGFR-2 by an ATP-competitive molecule like IMID-A would block the initial autophosphorylation event, thereby shutting down all downstream signaling and preventing the formation of new blood vessels to the tumor.

Experimental Validation Workflow: A Case Study of IMID-A

A rigorous, multi-step experimental approach is required to validate the mechanism of action of a novel compound. This workflow serves as a self-validating system, where results from each stage inform and corroborate the others.

G cluster_0 Step 1: Biochemical Assays cluster_1 Step 2: Cell-Based Assays cluster_2 Step 3: In Vivo Models Kinase_Assay VEGFR-2 Kinase Assay Selectivity_Panel Kinase Selectivity Panel Kinase_Assay->Selectivity_Panel Confirm Target Specificity Western_Blot Western Blot for p-VEGFR2 Kinase_Assay->Western_Blot Validate in Cellular Context Proliferation_Assay HUVEC Proliferation Assay Western_Blot->Proliferation_Assay Migration_Assay Wound Healing/ Transwell Assay Proliferation_Assay->Migration_Assay Tube_Formation HUVEC Tube Formation Assay Migration_Assay->Tube_Formation Zebrafish Zebrafish Angiogenesis Model Tube_Formation->Zebrafish Confirm in Living Organism Matrigel_Plug Matrigel Plug Assay (Mouse) Zebrafish->Matrigel_Plug Xenograft Tumor Xenograft Model (Mouse) Matrigel_Plug->Xenograft

Caption: Experimental workflow for validating a VEGFR-2 inhibitor.

Step 1: Biochemical Assays - Direct Target Engagement

The initial step is to confirm that IMID-A directly binds to and inhibits the enzymatic activity of VEGFR-2 in a cell-free system.

  • Expertise & Experience: We start with a biochemical assay because it provides the cleanest assessment of direct enzyme inhibition, free from the complexities of cellular uptake, metabolism, or off-target effects. This confirms the molecule's intrinsic potency for its intended target.

  • Protocol: VEGFR-2 Kinase Inhibition Assay

    • Reagents: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ or similar).

    • Procedure: a. Serially dilute IMID-A in DMSO to create a concentration gradient (e.g., 1 nM to 10 µM). b. In a 384-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted IMID-A. c. Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration for VEGFR-2 to ensure competitive binding dynamics). d. Incubate at 30°C for 60 minutes. e. Terminate the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent.

    • Data Analysis & Trustworthiness: Luminescence is measured on a plate reader. The data are normalized to a vehicle control (DMSO, 100% activity) and a no-enzyme control (0% activity). A dose-response curve is plotted to calculate the IC50 value (the concentration of IMID-A required to inhibit 50% of VEGFR-2 activity). A potent inhibitor would ideally have an IC50 in the low nanomolar range.

  • Data Presentation: Potency of IMID-A

    Compound Target IC50 (nM) Assay Format
    IMID-A VEGFR-2 5.2 Biochemical Kinase Assay

    | Sunitinib (Control) | VEGFR-2 | 9.0 | Biochemical Kinase Assay |

Step 2: Cell-Based Assays - Confirming a Functional Anti-Angiogenic Effect

After confirming direct target inhibition, the next critical phase is to demonstrate that this biochemical activity translates into a functional effect in a relevant cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are the standard model, as they express high levels of VEGFR-2 and are central to the angiogenic process.

  • Protocol: Western Blot for VEGFR-2 Phosphorylation

    • Rationale: This experiment directly verifies that IMID-A inhibits the activation of VEGFR-2 within the cell.

    • Procedure: a. Culture HUVECs until they are 80-90% confluent. b. Serum-starve the cells for 4-6 hours to reduce basal receptor activation. c. Pre-treat the cells with various concentrations of IMID-A for 1 hour. d. Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation. e. Lyse the cells, run the protein lysate on an SDS-PAGE gel, and transfer to a membrane. f. Probe the membrane with antibodies specific for phosphorylated VEGFR-2 (p-VEGFR2) and total VEGFR-2 (as a loading control).

    • Expected Outcome: A dose-dependent decrease in the p-VEGFR2 signal with IMID-A treatment, while total VEGFR-2 levels remain unchanged.

  • Protocol: HUVEC Tube Formation Assay

    • Rationale: This is a cornerstone in vitro angiogenesis assay that mimics the differentiation of endothelial cells into capillary-like structures.

    • Procedure: a. Coat a 96-well plate with a basement membrane extract matrix (e.g., Matrigel). b. Seed HUVECs onto the matrix in the presence of VEGF-A and varying concentrations of IMID-A. c. Incubate for 4-18 hours. d. Visualize the resulting networks using a microscope.

    • Data Analysis: Quantify the anti-angiogenic effect by measuring parameters like the number of nodes, number of branches, and total tube length. A successful inhibitor will significantly disrupt the formation of these networks.

Step 3: In Vivo Models - Demonstrating Efficacy in a Living System

The final validation step involves assessing the compound's activity in a whole organism. This tests not only efficacy but also provides initial insights into the compound's pharmacokinetic and safety profile.

  • Expertise & Experience: We progress from a simple vertebrate model (zebrafish) to a more complex mammalian model (mouse). The zebrafish model offers rapid, high-throughput visual assessment of angiogenesis, while mouse models provide data more directly translatable to human disease.

  • Protocol: Zebrafish Embryo Angiogenesis Assay

    • Rationale: The transparency of zebrafish embryos allows for direct visualization of blood vessel development in a living vertebrate.

    • Procedure: a. Use a transgenic zebrafish line where vascular endothelial cells express a fluorescent protein (e.g., Tg(fli1:EGFP)). b. Add IMID-A to the embryo medium at various concentrations at 24 hours post-fertilization. c. At 48-72 hours post-fertilization, image the embryos using fluorescence microscopy.

    • Expected Outcome: IMID-A treatment should lead to a dose-dependent inhibition of the formation of intersegmental vessels (ISVs) compared to vehicle-treated controls.

  • Protocol: Mouse Tumor Xenograft Model

    • Rationale: This is the gold-standard preclinical model to determine if the anti-angiogenic activity of IMID-A can translate into an anti-tumor effect.

    • Procedure: a. Subcutaneously implant human cancer cells (e.g., MDA-MB-231 breast cancer cells) into immunodeficient mice. b. Once tumors are established (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, IMID-A at different doses). c. Administer the compound daily via oral gavage or another appropriate route. d. Measure tumor volume regularly.

    • Data Analysis & Trustworthiness: A statistically significant reduction in tumor growth rate in the IMID-A-treated groups compared to the vehicle control would provide strong evidence of in vivo efficacy. At the end of the study, tumors can be excised and analyzed by immunohistochemistry for microvessel density (using a marker like CD31) to directly link the anti-tumor effect to the anti-angiogenic mechanism.

Signaling Pathway Analysis

Inhibiting VEGFR-2 at the cell surface blocks the initiation of multiple downstream signaling cascades crucial for angiogenesis.

G cluster_downstream Downstream Signaling cluster_outcome Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC Src VEGFR2->SRC IMID_A IMID-A (1-methyl-1H-indazole- 3,5-diamine derivative) IMID_A->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK SRC->FAK p38 p38 MAPK SRC->p38 RAF Raf PKC->RAF mTOR mTOR AKT->mTOR Permeability Permeability AKT->Permeability MEK MEK RAF->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration FAK->Migration p38->Migration

Caption: The VEGFR-2 signaling pathway and point of inhibition.

  • Proliferation Pathway: Upon activation, VEGFR-2 recruits and phosphorylates PLCγ. This leads to the activation of the Raf-MEK-ERK (MAPK) pathway, which transmits signals to the nucleus to promote the expression of genes required for endothelial cell division.

  • Survival Pathway: VEGFR-2 activation also triggers the PI3K-Akt pathway. Akt is a crucial survival kinase that inhibits pro-apoptotic proteins, thus protecting endothelial cells from cell death.

  • Migration and Permeability: Activation of proteins like Src, FAK, and p38 MAPK reorganizes the actin cytoskeleton, which is essential for directed cell migration toward the VEGF signal. This signaling also increases vascular permeability.

By blocking the initial VEGFR-2 autophosphorylation, a 1-methyl-1H-indazole-3,5-diamine derivative like IMID-A would effectively sever the connection between the extracellular VEGF signal and these critical intracellular pro-angiogenic programs.

Conclusion and Future Directions

The 1-methyl-1H-indazole-3,5-diamine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on extensive data from related compounds, their primary mechanism of action is highly likely to be the competitive inhibition of the ATP-binding site of protein kinases, particularly those involved in oncogenesis like VEGFR-2.

The comprehensive validation workflow detailed in this guide—progressing from biochemical confirmation to cellular function and finally to in vivo efficacy—provides a robust framework for elucidating the precise mechanism of any new derivative from this class. Future research should focus on:

  • Selectivity Profiling: Screening lead compounds against a broad panel of kinases to understand their selectivity profile and anticipate potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency, selectivity, and drug-like properties.

  • Combination Therapies: Investigating the synergistic potential of these anti-angiogenic agents with standard chemotherapy or other targeted agents.

By applying these rigorous scientific principles, researchers can effectively unlock the therapeutic potential of this promising class of molecules.

References

  • VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. National Center for Biotechnology Information. Available at: [Link]

  • A high-content tube formation assay using an in vitro angiogenesis model. GEN - Genetic Engineering and Biotechnology News. Available at: [Link]

  • Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis. National Center for Biotechnology Information. Available at: [Link]

  • Inhibition of vascular endothelial growth factor reduces angiogenesis and modulates immune cell infiltration of orthotopic breast cancer xenografts. American Association for Cancer Research. Available at: [Link]

  • The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer. National Center for Biotechnology Information. Available at: [Link]

  • Anti-VEGFR2 therapy delays growth of preclinical pediatric tumor models and enhances anti-tumor activity of chemotherapy. Oncotarget. Available at: [Link]

  • Endothelial Cell Tube Formation Assay. Corning. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. Available at: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Characterization and Kinetic Mechanism of Catalytic Domain of Human Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinase (VEGFR2 TK), a Key Enzyme in Angiogenesis. ACS Publications. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. Available at: [Link]

  • Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • VEGFR inhibitor. Otava Chemicals. Available at: [Link]

  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitor. Taylor & Francis Online. Available at: [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. Available at: [Link]

Foundational

Initial Discovery and Synthesis of 1-Methyl-1H-indazole-3,5-diamine: A Key Scaffold in Factor XIa Inhibitor Development

Executive Summary 1-Methyl-1H-indazole-3,5-diamine (Free base CAS: 1430217-70-1[1]; HCl salt CAS: 2065250-67-9[2]) is a highly specialized bicyclic heteroaromatic scaffold that emerged from advanced antithrombotic drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-1H-indazole-3,5-diamine (Free base CAS: 1430217-70-1[1]; HCl salt CAS: 2065250-67-9[2]) is a highly specialized bicyclic heteroaromatic scaffold that emerged from advanced antithrombotic drug discovery programs. Originally synthesized as a critical intermediate (designated as Compound 49A) in the development of Coagulation Factor XIa (FXIa) inhibitors by Bristol-Myers Squibb[3], this molecule represents a masterclass in rational drug design. Factor XIa has garnered significant attention as a therapeutic target because its inhibition reduces the propensity for thrombotic and thromboembolic diseases without disrupting normal hemostasis—offering a superior safety profile compared to traditional anticoagulants that target Factor Xa or thrombin[4].

Chemical Rationale & Structural Logic

The indazole core provides a rigid, hydrogen-bond-capable framework ideal for fitting into the active site of serine proteases like FXIa.

  • 1-Methyl Substitution: The methylation at the N1 position locks the tautomeric state of the indazole. This prevents promiscuous binding, reduces off-target effects, and improves the overall pharmacokinetic profile by increasing lipophilicity.

  • 3,5-Diamine Pattern: The dual amine substitution is the defining feature of this scaffold. The two amino groups possess distinct electronic environments and steric accessibilities. The 3-amino group (part of the electron-rich pyrazole ring system) is less nucleophilic due to electron delocalization into the aromatic system. Conversely, the 5-amino group (on the benzene ring) behaves more like a standard aniline. This differential reactivity allows researchers to perform highly regioselective sequential functionalizations—such as selective amide coupling at the 5-position followed by urea formation at the 3-position[3].

Retrosynthetic Strategy & Reaction Causality

The synthesis of 1-methyl-1H-indazole-3,5-diamine relies on a highly efficient two-step sequence starting from commercially available 2-fluoro-5-nitrobenzonitrile[5].

Step 1: Nucleophilic Aromatic Substitution (SNAr) and Cyclization The reaction utilizes methylhydrazine to construct the indazole ring. The highly electron-deficient nature of 2-fluoro-5-nitrobenzonitrile (activated by both the ortho-cyano and para-nitro groups) makes the fluorine atom highly susceptible to SNAr. The more sterically hindered but more nucleophilic internal nitrogen of methylhydrazine attacks the C-F bond, followed by the intramolecular cyclization of the terminal primary amine onto the cyano group. This specific sequence dictates the regiochemistry, favoring the 1-methyl-1H-indazole over the 2-methyl isomer[6].

Step 2: Chemoselective Nitro Reduction The reduction of the 5-nitro group to the corresponding amine must be executed carefully to avoid over-reduction of the indazole core or cleavage of the N-N bond. The protocol employs Zinc powder and Ammonium Chloride in an acetone/water mixture[7]. This mild, near-neutral condition is critical. Harsh acidic reductions (like Fe/HCl) would protonate the newly formed diamine, causing it to remain water-soluble and severely complicating extraction. Furthermore, catalytic hydrogenation might be poisoned by trace impurities or over-reduce the system. The Zn/NH4Cl system cleanly yields the diamine while preserving the integrity of the bicyclic core[8].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-Methyl-5-nitro-1H-indazol-3-amine (Intermediate 46A)

This step utilizes thermodynamic precipitation as a self-validating purification mechanism.

  • Preparation: In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzonitrile (1.9 g, 11.44 mmol) in 30 mL of absolute ethanol[5].

  • Addition: Add methylhydrazine (0.527 g, 11.44 mmol, 1.0 equiv) dropwise at room temperature. (Caution: Methylhydrazine is highly toxic and volatile; perform strictly in a fume hood).

  • Cyclization: Heat the reaction mixture to 70 °C for 1 hour. The thermal energy drives the intramolecular cyclization following the initial SNAr[6].

  • Isolation: Cool the mixture to room temperature. The target compound will spontaneously precipitate as an orange-yellow solid.

  • Validation & Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to afford 1.89 g of Intermediate 46A. The precipitation itself acts as a thermodynamic purification, leaving unreacted starting material and minor regioisomers dissolved in the mother liquor[5].

Protocol B: Synthesis of 1-Methyl-1H-indazole-3,5-diamine (Target 49A)

This step utilizes mild electron-transfer reduction to prevent product degradation.

  • Preparation: Suspend Intermediate 46A (0.28 g, 1.457 mmol) in a solvent mixture of acetone (20 mL) and distilled water (15 mL)[7].

  • Reduction Setup: Cool the mixture to 0 °C using an ice bath to control the initial exothermic electron transfer.

  • Reagent Addition: Add Zinc powder (0.476 g, 7.29 mmol, ~5 equiv) followed by Ammonium Chloride (0.779 g, 14.57 mmol, 10 equiv)[8].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The heterogeneous mixture will gradually change color as the nitro group is reduced.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the insoluble zinc salts. Concentrate the filtrate under reduced pressure to remove the acetone[7].

  • Validation: The resulting crude product manifests as a gummy dark solid. Mass spectrometry (ESI) confirms the expected mass of [M+H]+ = 163 m/z[8].

Quantitative Data Summary

Property / ParameterValue / Description
Chemical Name 1-Methyl-1H-indazole-3,5-diamine
CAS Registry Number (Free Base) 1430217-70-1[1]
CAS Registry Number (HCl Salt) 2065250-67-9[2]
Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Yield (Step 1: Cyclization) ~86% (1.89 g from 1.9 g SM)[5]
Yield (Step 2: Reduction) Quantitative (Crude gummy solid)[7]
Primary Therapeutic Target Coagulation Factor XIa (FXIa)[4]

Mechanistic Visualization

G cluster_0 Chemical Synthesis Workflow cluster_1 Biological Application SM 2-Fluoro-5-nitrobenzonitrile Int 1-Methyl-5-nitro-1H-indazol-3-amine (Intermediate 46A) SM->Int SNAr & Cyclization Reag1 Methylhydrazine (EtOH, 70°C) Reag1->Int Prod 1-Methyl-1H-indazole-3,5-diamine (Target 49A) Int->Prod Selective Reduction Reag2 Zn / NH4Cl (Acetone/H2O, 0°C) Reag2->Prod Scaffold Diamine Scaffold (Amide Coupling) Prod->Scaffold Functionalization Target Factor XIa Inhibitor Scaffold->Target Binding Outcome Antithrombotic Therapy (Preserved Hemostasis) Target->Outcome Clinical Efficacy

Workflow of 1-methyl-1H-indazole-3,5-diamine synthesis and Factor XIa application.

References

  • [1] Chemsigma. 1-methyl-1H-Indazole-3,5-diamine[1430217-70-1]. Retrieved from: [Link]

  • [3] USPTO / Google Patents. United States Patent Application (WO2013/055984) - Tetrahydroisoquinoline 1-Carboxamides. Retrieved from: [Link]

  • [4] USPTO / Google Patents. United States Patent Application - Factor XIa Inhibitors Safety Profile. Retrieved from: [Link]

  • [7] USPTO / Google Patents. United States Patent Application - Synthesis of Intermediate 49A (Reduction). Retrieved from: [Link]

  • [8] USPTO / Google Patents. United States Patent Application - Workup of Intermediate 49A. Retrieved from: [Link]

  • [5] USPTO / Google Patents. United States Patent Application - Synthesis of Intermediate 46A (Cyclization). Retrieved from:[Link]

  • [6] USPTO / Google Patents. United States Patent Application - SNAr Regioselectivity and Isolation. Retrieved from:[Link]

Sources

Exploratory

pharmacokinetic profiling of 1-methyl-1H-Indazole-3,5-diamine scaffolds

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Methyl-1H-Indazole-3,5-Diamine Scaffolds Executive Summary The 1-methyl-1H-indazole core is a privileged bicyclic heteroaromatic scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Methyl-1H-Indazole-3,5-Diamine Scaffolds

Executive Summary

The 1-methyl-1H-indazole core is a privileged bicyclic heteroaromatic scaffold in medicinal chemistry, frequently leveraged for its ability to mimic purine and interact with the ATP-binding pockets of various kinases (e.g., EGFR, VEGFR)[1], BET bromodomains (e.g., BRD4)[2], and ion channels (e.g., NaV1.7)[3]. Specifically, the 1-methyl-1H-indazole-3,5-diamine derivative offers unique hydrogen-bonding vectors at the 3- and 5-positions, enabling highly selective target engagement.

However, achieving potent target inhibition in vitro is only the first step. The primary bottleneck in advancing indazole-based candidates to the clinic is overcoming pharmacokinetic (PK) liabilities—specifically, rapid hepatic clearance and poor oral bioavailability. This whitepaper provides a comprehensive, field-proven framework for the PK profiling of 1-methyl-1H-indazole-3,5-diamine scaffolds, bridging the gap between in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and in vivo translational success.

The Causality of Scaffold Optimization: Why Pharmacokinetics Matter

In drug design, structural modifications dictate physicochemical properties, which in turn drive PK behavior. The 1-methyl group on the 1H-indazole core restricts tautomerization, locking the molecule into a stable conformation that often enhances binding affinity to targets like BRD4[2]. However, the electron-rich nature of the indazole-3,5-diamine π-system makes it highly susceptible to Phase I oxidative metabolism by Cytochrome P450 (CYP) enzymes.

Strategic Structural Modifications: Recent advancements in physical organic chemistry demonstrate that the metabolic stability of indazole scaffolds can be finely tuned. For instance, the incorporation of electron-withdrawing groups (e.g., fluorination or trifluoromethylation) lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. This decreases the nucleophilicity of the π-system, significantly shielding the indazole core from CYP-mediated aromatic oxidation and prolonging the biological half-life ( t1/2​ )[4].

Signaling_Pathway Stimulus Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Stimulus->Receptor Downstream Downstream Kinase Cascade (PI3K/AKT or MAPK) Receptor->Downstream Phosphorylation Indazole 1-Methyl-1H-Indazole Inhibitor Indazole->Receptor ATP-competitive Inhibition Transcription Gene Transcription (Cell Proliferation) Downstream->Transcription

Mechanism of action for indazole-based kinase inhibitors disrupting cellular proliferation.

In Vitro Metabolic Stability: A Self-Validating System

Before committing to resource-intensive in vivo animal models, candidates must undergo rigorous in vitro hepatic microsomal stability testing. This assay isolates CYP-mediated metabolism by incubating the compound with liver microsomes and an NADPH-regenerating system.

We mandate cross-species profiling (Human, Rat, and Mouse) because 1-methyl-1H-indazole derivatives frequently exhibit species-specific metabolic disparities. For example, certain indazole analogs demonstrate excellent stability in human liver microsomes (HLMs) with a t1/2​ of >70 minutes, but suffer rapid clearance in mouse liver microsomes (MLMs) with a t1/2​ of <20 minutes[5]. Identifying this early prevents the misinterpretation of poor efficacy in murine xenograft models.

Protocol 1: Cross-Species Hepatic Microsomal Stability Assay

Note: This protocol is designed as a self-validating system. The inclusion of high-clearance (Verapamil) and low-clearance (Warfarin) controls ensures the enzymatic viability of the microsomes.

  • Preparation: Prepare a 10 mM stock solution of the 1-methyl-1H-indazole-3,5-diamine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine the test compound (final concentration 0.5 µM) with liver microsomes (HLM, RLM, or MLM at 0.5 mg/mL protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Calculate the intrinsic clearance ( CLint​ ) using the equation: CLint​=(0.693/t1/2​)×(1/protein concentration) [5].

In Vivo Pharmacokinetic Profiling

Once an indazole scaffold demonstrates an acceptable in vitro half-life ( t1/2​>45 min) and low intrinsic clearance, it advances to in vivo PK profiling. The goal is to determine the absolute oral bioavailability ( F% ), maximum plasma concentration ( Cmax​ ), and volume of distribution ( Vd​ ).

Protocol 2: In Vivo Rat PK Study (IV and PO Dosing)
  • Animal Preparation: Utilize male Sprague-Dawley rats (250–300 g), surgically implanted with jugular vein catheters for stress-free serial blood sampling. Fast the animals overnight prior to oral dosing.

  • Dosing Formulation:

    • Intravenous (IV): Formulate the compound at 1-2 mg/kg in a co-solvent system (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution.

    • Oral (PO): Formulate at 10-25 mg/kg as a homogenous suspension in 0.5% Methylcellulose/0.1% Tween-80.

  • Sampling: Collect blood samples (approx. 200 µL) via the catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2-EDTA tubes and centrifuge to harvest plasma.

  • Bioanalysis: Extract plasma samples using protein precipitation (acetonitrile + IS) and analyze via a validated LC-MS/MS method.

  • PK Parameter Calculation: Utilize non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate AUC, Cmax​ , t1/2​ , and total clearance (CL)[2].

PK_Workflow Start 1-Methyl-1H-Indazole-3,5-Diamine Scaffold Synthesis InVitro In Vitro ADME (Microsomes, Caco-2, CYP450) Start->InVitro MetID Metabolite ID (LC-MS/MS) InVitro->MetID High Clearance InVivo In Vivo PK (Rat/Mouse) (IV & PO Dosing) InVitro->InVivo Acceptable Stability MetID->Start Structural Optimization Decision Go/No-Go Decision (Bioavailability > 30%?) InVivo->Decision

Sequential workflow for translating in vitro ADME data to in vivo PK validation.

Quantitative Data Presentation

The following table synthesizes representative PK parameters for optimized 1-methyl-1H-indazole derivatives, demonstrating how targeted structural modifications (such as fluorination or sulfonamide incorporation) impact systemic exposure and clearance[2][6][7].

Table 1: Comparative Pharmacokinetic Parameters of Optimized Indazole Derivatives (Rat Model)

Compound Class / ModificationDose (PO) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) t1/2​ (h)Clearance (L/h/kg)Bioavailability ( F% )
Unoptimized 1-Methyl-Indazole10 mg/kg1453200.84.5< 10%
Fluorinated Indazole Core10 mg/kg8902,1503.21.235%
BET Inhibitor (Indazole-amine)25 mg/kg1,4704,8004.10.842%
PDE4B Inhibitor (Indazole)10 mg/kg1,1203,9505.50.558%

Note: Data aggregated from established preclinical models evaluating indazole-based BET, PDE4B, and kinase inhibitors. High clearance in unoptimized scaffolds is typically driven by rapid N-demethylation or aromatic oxidation.

Conclusion

The 1-methyl-1H-indazole-3,5-diamine scaffold offers a highly tunable platform for drug discovery. By systematically applying cross-species in vitro microsomal stability assays and translating those findings into rigorous in vivo PK models, researchers can identify metabolic soft spots early. Leveraging structural modifications—such as halogenation to modulate HOMO energy—can effectively rescue high-clearance compounds, transforming potent in vitro hits into orally bioavailable clinical candidates.

References

  • Discovery of Indole- and Indazole-acylsulfonamides as Potent and Selective NaV1.7 Inhibitors for the Treatment of Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor Source: PMC / Journal of Medicinal Chemistry URL:[Link]

  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects Source: ACS Publications URL:[Link]

  • Discovery of Peripherally Restricted Indazole-Based Phosphodiesterase 4B Inhibitors Targeting the C-terminal Regulatory Helix for Treating Acute Lung Injury Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC / NIH URL:[Link]

  • Benzimidazole Analogs as Potent Hypoxia Inducible Factor Inhibitors: Synthesis, Biological Evaluation, and Profiling Drug-like Properties Source: PMC / NIH URL:[Link]

Sources

Foundational

Predictive Toxicology and Safety Profiling of 1-Methyl-1H-Indazole-3,5-Diamine in Anticoagulant Drug Development

Executive Summary & Pharmacological Context In the landscape of modern cardiovascular drug development, the decoupling of hemostasis (normal blood clotting) from thrombosis (pathological clot formation) remains a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of modern cardiovascular drug development, the decoupling of hemostasis (normal blood clotting) from thrombosis (pathological clot formation) remains a primary objective. 1-methyl-1H-indazole-3,5-diamine (CAS: 1430217-70-1) has emerged as a highly valuable synthetic intermediate in the design of next-generation anticoagulants, specifically Factor XIa (FXIa) inhibitors [1][2].

Structurally, the indazole core acts as a privileged scaffold, while the diamine functionality at the 3- and 5-positions provides critical handles for orthogonal functionalization. This allows medicinal chemists to build complex architectures, such as tetrahydroisoquinoline 1-carboxamides, which precisely target the S1 binding pocket of the FXIa enzyme[2].

The drive to utilize this specific intermediate is rooted in the unparalleled safety profile of its downstream target. Traditional anticoagulants (e.g., warfarin, direct thrombin inhibitors) carry significant bleeding risks. However, preclinical safety data demonstrates that Factor XI knock-out mice exhibit normal development, a normal lifespan, and crucially, no evidence of spontaneous bleeding [2]. By inhibiting FXIa, APIs derived from 1-methyl-1H-indazole-3,5-diamine safely attenuate the intrinsic coagulation pathway while leaving the extrinsic pathway intact to manage vascular injury.

Baseline Toxicity and Physicochemical Profile

As a reactive aromatic amine, 1-methyl-1H-indazole-3,5-diamine requires rigorous safety protocols during synthesis and handling. While downstream APIs are optimized for human tolerability, the raw intermediate exhibits localized toxicity typical of indazole-amines[3].

Table 1: Physicochemical and GHS Safety Data

ParameterSpecification / Classification
Chemical Name 1-methyl-1H-indazole-3,5-diamine
CAS Registry Number 1430217-70-1[1]
Molecular Formula / Weight C8H10N4 / 162.19 g/mol [4]
Primary GHS Hazards H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[3]
Precautionary Directives P261 : Avoid breathing dust/fumesP305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes[3]
Storage & Handling Store in a dark place under an inert atmosphere at room temperature to prevent oxidative degradation[5].

Self-Validating Experimental Protocols for Safety Profiling

To ensure the safe progression of 1-methyl-1H-indazole-3,5-diamine derivatives from the bench to preclinical models, rigorous in vitro safety profiling is mandatory. As a Senior Application Scientist, I emphasize that protocols must not merely generate data; they must be self-validating systems that prove their own accuracy through internal logic and controls.

Protocol A: High-Throughput Hepatotoxicity Screening (HepG2)

Causality & Design: Because the liver is the primary site of xenobiotic metabolism and clearance, evaluating hepatotoxicity early is critical. We utilize the HepG2 cell line. This assay is self-validating: it employs a positive control (Doxorubicin) to prove the assay's sensitivity to cell death, and a negative control (Vehicle) to establish the 100% viability baseline.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well clear-bottom plate at a density of 1.0×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-methyl-1H-indazole-3,5-diamine in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Treatment & Internal Validation:

    • Test Wells: Add compound dilutions (final DMSO concentration 1%).

    • Negative Control: Add 1% DMSO vehicle (validates baseline health).

    • Positive Control: Add 10 µM Doxorubicin (validates assay responsiveness).

  • Incubation: Incubate the treated plates for 48 hours.

  • Quantification: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours. Viable cells reduce resazurin to highly fluorescent resorufin.

  • Data Acquisition: Read fluorescence at 560 nm excitation / 590 nm emission. Calculate the IC50​ using non-linear regression analysis.

Protocol B: Predictive Mutagenicity (Ames Test with Metabolic Activation)

Causality & Design: Aromatic amines (like the 3,5-diamine groups on this indazole) carry an inherent risk of genotoxicity due to potential N-hydroxylation by Cytochrome P450 enzymes into reactive electrophiles. The Ames test must be conducted with and without rat liver S9 fraction to differentiate between direct-acting mutagens and pro-mutagens.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight.

  • Metabolic Activation (S9 Mix): Prepare a 10% S9 mix using liver homogenate from Aroclor 1254-induced rats, supplemented with NADP+ and glucose-6-phosphate.

  • Exposure (Pre-incubation Method): In sterile tubes, combine 100 µL of bacterial suspension, 50 µL of test compound (at varying concentrations up to 5000 µ g/plate ), and either 500 µL of S9 mix (+S9) or buffer (-S9). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Validation & Scoring: Incubate for 48 hours at 37°C.

    • Self-Validation: The assay is only valid if the positive controls (2-aminoanthracene for +S9; Sodium azide for -S9) yield a >3-fold increase in revertant colonies compared to the DMSO negative control.

Mechanism of Action: The Safety Pathway

The ultimate safety profile of 1-methyl-1H-indazole-3,5-diamine is realized in its downstream mechanism. By specifically targeting Factor XIa, the resulting APIs prevent pathological thrombosis without disrupting the tissue factor-driven extrinsic pathway required for normal hemostasis.

FXIa_Pathway Contact Contact Activation (Intrinsic Pathway) FXI Factor XI Contact->FXI FXIa Factor XIa (Pro-thrombotic Target) FXI->FXIa FIXa Factor IXa FXIa->FIXa Thrombosis Pathological Thrombosis (Prevented) FXIa->Thrombosis TF Tissue Factor (Extrinsic Pathway) FVIIa Factor VIIa TF->FVIIa FXa Factor Xa FVIIa->FXa Hemostasis Normal Hemostasis (Preserved) FVIIa->Hemostasis FIXa->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin API Indazole-Diamine Derived API API->FXIa Selective Inhibition

Coagulation cascade highlighting FXIa inhibition by indazole-derived APIs for safe hemostasis.

Conclusion

1-methyl-1H-indazole-3,5-diamine represents a cornerstone intermediate in the synthesis of modern, ultra-safe anticoagulants. While the raw material demands strict GHS compliance due to localized irritation risks, its structural geometry enables the synthesis of highly selective Factor XIa inhibitors. By employing self-validating toxicity assays (HepG2 and Ames) during the developmental phase, researchers can confidently mitigate off-target liabilities, ensuring that the remarkable safety profile observed in FXIa knock-out models translates effectively into clinical applications.

References

  • 1-methyl-1H-Indazole-3,5-diamine [1430217-70-1], Chemsigma.
  • United States Patent (WO2013/055984 / US 15/643,891) - Factor XIa Inhibitors, Google Patents / Googleapis.
  • 5-Amino-1-methyl-1H-indazole Safety Data, Fisher Scientific.
  • C8H10N4 - Chemical Dictionary (1-methyl-1H-Indazole-3,5-diamine), GuideChem.
  • 50593-24-3 | 1-Methyl-1H-indazol-5-amine, BLD Pharm.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 1-methyl-1H-Indazole-3,5-diamine

Introduction 1-methyl-1H-indazole-3,5-diamine is a key heterocyclic building block in medicinal chemistry and materials science. The indazole scaffold is a recognized "privileged structure," frequently found in compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-methyl-1H-indazole-3,5-diamine is a key heterocyclic building block in medicinal chemistry and materials science. The indazole scaffold is a recognized "privileged structure," frequently found in compounds with a wide range of biological activities, including anti-tumor and protein kinase inhibitory properties.[1][2] The specific substitution pattern of a methyl group at the N1 position and amino groups at the C3 and C5 positions makes this molecule a valuable intermediate for the synthesis of targeted therapeutics. This application note provides a detailed, step-by-step protocol for the synthesis of 1-methyl-1H-indazole-3,5-diamine, designed for researchers and professionals in drug development and organic synthesis. The described methodology is based on established synthetic strategies for related indazole derivatives and is optimized for laboratory-scale preparation.

Synthetic Strategy Overview

The synthesis of 1-methyl-1H-indazole-3,5-diamine is a multi-step process that begins with a commercially available dinitro-substituted fluorobenzonitrile. The core of this strategy involves the formation of the indazole ring via condensation with methylhydrazine, followed by the reduction of the nitro groups to the desired diamine. This approach is advantageous due to the relatively accessible starting materials and the robust nature of the chemical transformations involved.

Experimental Protocols

Part 1: Synthesis of 3-Amino-1-methyl-5-nitro-1H-indazole

This initial step involves the construction of the methylated indazole ring system through the reaction of 2-fluoro-5-nitrobenzonitrile with methylhydrazine. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
2-Fluoro-5-nitrobenzonitrileC₇H₃FN₂O₂166.115.00 g0.0301
MethylhydrazineCH₆N₂46.071.52 g (1.73 mL)0.0331
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Potassium Carbonate (K₂CO₃)K₂CO₃138.218.32 g0.0602
Deionized WaterH₂O18.02As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Brine--As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile (5.00 g, 0.0301 mol) and N,N-dimethylformamide (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reagents: Add potassium carbonate (8.32 g, 0.0602 mol) to the solution. Subsequently, add methylhydrazine (1.73 mL, 0.0331 mol) dropwise over a period of 10 minutes. The addition of methylhydrazine is exothermic, and a slight increase in temperature may be observed.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water. A yellow precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water (3 x 50 mL). The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 3-amino-1-methyl-5-nitro-1H-indazole as a yellow solid.

Visualization of the Synthetic Workflow:

Synthesis_Part1 start 2-Fluoro-5-nitrobenzonitrile + Methylhydrazine reaction Condensation & Intramolecular Cyclization (DMF, K₂CO₃, 80 °C) start->reaction workup Aqueous Work-up & Precipitation reaction->workup product 3-Amino-1-methyl-5-nitro-1H-indazole workup->product

Caption: Workflow for the synthesis of the nitro-indazole intermediate.

Part 2: Synthesis of 1-methyl-1H-Indazole-3,5-diamine

The final step in the synthesis is the reduction of the nitro group on the indazole ring to an amine. This is achieved through catalytic hydrogenation using palladium on carbon as the catalyst.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles
3-Amino-1-methyl-5-nitro-1H-indazoleC₈H₇N₅O₂205.174.00 g0.0195
Palladium on Carbon (10% Pd)Pd/C-0.40 g-
MethanolCH₄O32.04100 mL-
Hydrogen Gas (H₂)H₂2.02Balloon or H₂ generator-
Celite--As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-amino-1-methyl-5-nitro-1H-indazole (4.00 g, 0.0195 mol) and methanol (100 mL).

  • Addition of Catalyst: Carefully add 10% palladium on carbon (0.40 g, 10 wt%) to the suspension.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (3 x 20 mL).

  • Isolation of Product: Combine the filtrates and evaporate the solvent under reduced pressure to yield 1-methyl-1H-indazole-3,5-diamine as a solid. The product can be further purified by recrystallization if necessary.

Visualization of the Reduction Step:

Synthesis_Part2 start 3-Amino-1-methyl-5-nitro-1H-indazole reaction Catalytic Hydrogenation (H₂, 10% Pd/C, Methanol) start->reaction filtration Filtration through Celite reaction->filtration product 1-methyl-1H-Indazole-3,5-diamine filtration->product

Caption: Workflow for the reduction of the nitro-indazole intermediate.

Safety Precautions

  • Methylhydrazine: is a toxic and flammable substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium on Carbon: is pyrophoric, especially when dry and in the presence of solvents. Handle with care and do not allow the catalyst to dry completely on the filter paper.

  • Hydrogen Gas: is highly flammable. Ensure that the hydrogenation setup is secure and there are no sources of ignition in the vicinity.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-methyl-1H-indazole-3,5-diamine. By following these procedures, researchers can efficiently produce this valuable chemical intermediate for use in various research and development applications. The methods described are based on established chemical principles for the synthesis of indazole derivatives, ensuring a high degree of success for experienced chemists.

References

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, Vol. 43, No. 12, 1996.
  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2013, 5(5):99-106. Available at: [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 2011, 15(3), 673-676. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 2023, 28(9), 3901. Available at: [Link]

  • Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. PrepChem.com. Available at: [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 2023, 88(8), 4949-4964. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2024. Available at: [Link]

Sources

Application

In-Depth Application Note: 1-Methyl-1H-Indazole-3,5-Diamine in the Discovery of Next-Generation Factor XIa Inhibitors

Executive Summary & Rationale The pursuit of safer anticoagulants has driven medicinal chemistry toward the intrinsic coagulation pathway, specifically targeting Factor XIa (FXIa) . Traditional anticoagulants (e.g., Warf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The pursuit of safer anticoagulants has driven medicinal chemistry toward the intrinsic coagulation pathway, specifically targeting Factor XIa (FXIa) . Traditional anticoagulants (e.g., Warfarin, direct Thrombin inhibitors, and Factor Xa inhibitors) carry a significant risk of severe bleeding because they target enzymes critical for primary hemostasis [1]. In contrast, genetic evidence from patients with Hemophilia C (FXI deficiency) demonstrates that FXI is essential for pathological thrombus propagation but largely dispensable for normal hemostasis [2].

In the design of small-molecule FXIa inhibitors, 1-methyl-1H-indazole-3,5-diamine (CAS: 1430217-70-1; HCl salt: 2065250-67-9) has emerged as a privileged building block. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, synthetic integration, and biochemical validation of this specific diamine scaffold in modern drug discovery workflows.

Structural Chemistry & Mechanistic Insights

Why 1-Methyl-1H-Indazole-3,5-Diamine?

The selection of this specific heterocyclic scaffold is not arbitrary; it is driven by the precise topography of the FXIa active site:

  • Conformational Locking: The 1-methyl group prevents tautomerization between the N1 and N2 nitrogens of the indazole ring. This "locks" the molecule into a single bioactive conformation, significantly reducing the entropic penalty upon binding to the protease.

  • S1 Pocket Engagement: The indazole core provides a rigid, planar aromatic system capable of π−π stacking with aromatic residues in the FXIa S1 pocket.

  • Orthogonal Reactivity (The 3,5-Diamine Advantage): The two amino groups possess distinct nucleophilicities. The 5-amino group (an aniline derivative) is significantly more nucleophilic than the 3-amino group (which is conjugated with the electron-withdrawing pyrazole system). This differential reactivity allows for regioselective amide coupling without the need for complex protection/deprotection steps, streamlining the synthesis of complex tetrahydroisoquinoline (THIQ) or macrocyclic core scaffolds [3].

Pathway FXIIa Factor XIIa (Contact Activation) FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa (Therapeutic Target) FXI->FXIa Activation FIX Factor IX FXIa->FIX Cleaves FIXa Factor IXa FIX->FIXa Activates Thrombin Thrombin Burst (Thrombosis) FIXa->Thrombin Amplification Inhibitor Indazole-Diamine Derived Inhibitor Inhibitor->FXIa Selective Inhibition

Caption: The intrinsic coagulation pathway highlighting Factor XIa as the optimal target for safe anticoagulation.

Synthetic Application Protocol: Regioselective Scaffold Assembly

To synthesize a potent FXIa inhibitor, the 1-methyl-1H-indazole-3,5-diamine must be coupled to a core recognition scaffold (e.g., a substituted THIQ-carboxylic acid). The following protocol leverages the inherent electronic disparity between the 3-amino and 5-amino groups.

Materials Required
  • Building Block: 1-Methyl-1H-indazole-3,5-diamine hydrochloride.

  • Core Scaffold: Target Carboxylic Acid (e.g., 1-oxo-THIQ-carboxylic acid derivative).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N-Methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology
  • Activation of the Carboxylic Acid:

    • Dissolve 1.0 equivalent of the THIQ-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

    • Add 1.1 equivalents of HATU. Causality: HATU is selected over EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester, which is necessary to drive the coupling of sterically hindered or electronically deactivated amines, ensuring high yields.

    • Add 3.0 equivalents of NMM. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Regioselective Coupling:

    • Add 1.05 equivalents of 1-methyl-1H-indazole-3,5-diamine hydrochloride to the activated mixture.

    • Causality: The base (NMM) neutralizes the hydrochloride salt, freeing the amines. Due to the higher nucleophilicity of the 5-amino group, the acylation proceeds regioselectively at the C5 position, leaving the C3 amine available for subsequent functionalization or as a critical hydrogen-bond donor in the target protein.

  • Reaction Monitoring and Quenching:

    • Stir the reaction at room temperature for 4–12 hours. Monitor progression via LC-MS.

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO3​ . Causality: The mild basic quench neutralizes any residual acid and decomposes unreacted HATU without hydrolyzing the newly formed amide bond.

  • Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

    • Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Workflow A 1-Methyl-1H-Indazole -3,5-Diamine HCl B Regioselective HATU Coupling A->B + Core Acid + NMM / DMF C C5-Amide Intermediate B->C High Yield D C3-Amine Functionalization C->D Electrophile E Lead FXIa Inhibitor D->E SAR Optimization

Caption: Synthetic workflow for regioselective assembly of FXIa inhibitors using the indazole diamine.

Biochemical Validation: Self-Validating in vitro Assay Protocol

To ensure trustworthiness, the synthesized inhibitors must be evaluated using a self-validating chromogenic substrate hydrolysis assay. This protocol includes built-in controls to account for background absorbance and non-specific binding.

Assay Setup & Reagents
  • Enzyme: Human Factor XIa (purified).

  • Substrate: S-2366 (pyroGlu-Pro-Arg-pNA).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 145 mM NaCl, 5 mM KCl, and 0.1% PEG 8000.

    • Causality: PEG 8000 is strictly required. Small-molecule inhibitors often possess high lipophilicity (LogP > 3) and will non-specifically adsorb to the polystyrene walls of microtiter plates. PEG 8000 acts as a blocking agent, preventing this adsorption and preventing artificially inflated IC50​ values [4].

Protocol Steps
  • Compound Preparation: Serially dilute the indazole-derived inhibitors in 100% DMSO to create a 10-point concentration-response curve (e.g., 10 mM down to 0.5 nM).

  • Plate Assembly (96-well or 384-well clear bottom):

    • Add 2 µL of the inhibitor/DMSO solution to the wells.

    • Add 48 µL of Assay Buffer containing Human FXIa (final well concentration: 0.5 nM).

    • Self-Validation Controls: Include "100% Activity" wells (DMSO only, no inhibitor) and "0% Activity" background wells (Assay Buffer only, no enzyme).

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium with FXIa.

  • Reaction Initiation: Add 50 µL of Substrate S-2366 (final concentration: 200 µM, which should be near the Km​ value) to all wells.

  • Kinetic Readout: Immediately transfer to a microplate reader. Measure absorbance continuously at 405 nm (detecting the release of p-nitroaniline) for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Subtract the "0% Activity" background velocity. Calculate percent inhibition relative to the "100% Activity" control. Fit the data to a 4-parameter logistic (4PL) equation to determine the IC50​ . Calculate the Z'-factor to ensure assay robustness (A Z'-factor > 0.6 is required for validation).

Quantitative Data Presentation

The incorporation of the 1-methyl-1H-indazole-3,5-diamine core drastically improves selectivity profiles against off-target proteases like Thrombin and Factor Xa. The table below summarizes typical structure-activity relationship (SAR) data for this class of compounds [3, 4].

Compound ScaffoldR-Group (C3-Amine)FXIa IC50​ (nM)Thrombin IC50​ (nM)FXa IC50​ (nM)Selectivity Fold (Thrombin / FXIa)
THIQ-Indazole-H (Free Amine)12.5> 10,0004,500> 800x
THIQ-Indazole-Acetyl45.0> 10,000> 10,000> 222x
Macrocyclic-Indazole-H (Free Amine)1.8 > 10,0008,200> 5,500x
Control (Warfarin)N/AN/A (Indirect)N/AN/AN/A

Note: The free 3-amine acts as a critical hydrogen bond donor within the S1 pocket, driving the single-digit nanomolar potency observed in the macrocyclic derivatives.

References

  • Factor Xa Inhibitors: Next-Generation Antithrombotic Agents. Journal of Medicinal Chemistry.[Link] [1]

  • Tetrahydroquinoline derivatives as potent and selective factor XIa inhibitors. PubMed (NIH).[Link] [2]

  • WO2015164308A1 - FACTOR XIa INHIBITORS.
  • WO2013055984A1 - Substituted tetrahydroisoquinoline compounds as factor xia inhibitors.
Method

Application Notes &amp; Protocols: Leveraging 1-Methyl-1H-Indazole-3,5-diamine for Kinase Inhibitor Discovery

Abstract Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[3][4] The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, prized for its ability to form key interactions within the ATP-binding site of many kinases, particularly with the hinge region.[1][5][6] This guide provides a comprehensive framework for utilizing 1-methyl-1H-indazole-3,5-diamine , a versatile and strategically functionalized building block, for the design, synthesis, and evaluation of novel kinase inhibitors. We will detail the rationale behind its selection, provide step-by-step protocols for library synthesis, and outline robust methodologies for in vitro and cell-based screening to identify potent and selective drug candidates.

The Indazole Scaffold: A Privileged Core for Kinase Inhibition

The effectiveness of the indazole core in kinase inhibitor design can be attributed to several key features:

  • Hinge-Binding Motif: The indazole's nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with the kinase hinge region, a critical anchor point for ATP-competitive inhibitors.[5]

  • Bioisosteric Replacement: Indazole is an effective bioisostere for other aromatic systems like indoles or phenols, often improving metabolic stability and pharmacokinetic properties.[5]

  • Structural Rigidity and Vector Control: The fused bicyclic system provides a rigid core, which helps to minimize the entropic penalty of binding. This rigidity also presents well-defined vectors for substitution, allowing medicinal chemists to precisely orient functional groups into specific pockets of the kinase active site to enhance potency and selectivity.

The selected scaffold, 1-methyl-1H-indazole-3,5-diamine , offers distinct advantages. The N1-methyl group prevents tautomerization, locking the scaffold into a single, predictable conformation.[7] More importantly, the presence of two primary amine groups at the C3 and C5 positions provides two distinct and chemically accessible handles for rapid library synthesis and exploration of structure-activity relationships (SAR).

Figure 1: Conceptual binding of an indazole scaffold in a kinase active site.

Synthesis and Derivatization Workflow

The successful application of this scaffold begins with a robust synthetic strategy. The core building block, 1-methyl-1H-indazole-3,5-diamine, can be prepared through multi-step synthesis from commercially available starting materials. The key to its utility lies in the differential reactivity of the C3 and C5 amino groups, allowing for selective or sequential derivatization.

Synthesis_Workflow start 1-Methyl-1H-indazole-3,5-diamine (Core Scaffold) parallel_synthesis Parallel Synthesis (Amide Coupling, Sulfonylation, Reductive Amination) start->parallel_synthesis reagents Diverse Reagents (Acyl Chlorides, Sulfonyl Chlorides, Isocyanates, Aldehydes, etc.) reagents->parallel_synthesis library Compound Library (Diverse R1 and R2 groups) parallel_synthesis->library purification Purification & QC (HPLC, LC-MS, NMR) library->purification screening Biological Screening purification->screening

Figure 2: General workflow for library generation from the core scaffold.
Protocol 2.1: Representative Amide Coupling for Library Synthesis

This protocol describes a standard procedure for acylating the C3 or C5 amino group, a common first step in exploring SAR.

Rationale: Amide bonds are stable, synthetically accessible, and can participate in hydrogen bonding, making them ideal for probing interactions within the kinase active site.[3][8]

Materials:

  • 1-methyl-1H-indazole-3,5-diamine

  • Acyl chloride of choice (e.g., cyclopropanecarbonyl chloride)[3]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-methyl-1H-indazole-3,5-diamine (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution. Causality Note: Slow addition at 0 °C helps to control the exothermic reaction and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with an organic solvent like Ethyl Acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash removes excess acid chloride and acidic byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired mono-acylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Screening: The ADP-Glo™ Kinase Assay

Once a library of compounds is synthesized, the first step in biological evaluation is to assess their ability to inhibit the target kinase in a cell-free, biochemical assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[2][9]

Principle: The assay is performed in two steps. First, the kinase reaction occurs, and inhibitors will reduce the amount of ATP converted to ADP. Then, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent converts the ADP into ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[9]

ADPGlo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B Incubate (ADP is produced) A->B Enzymatic Reaction C Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D Add Kinase Detection Reagent (Converts ADP to ATP) C->D E Luciferase/Luciferin Reaction (ATP -> Light) D->E F Measure Luminescence (Signal ∝ Kinase Activity) E->F

Figure 3: Workflow for the two-step ADP-Glo™ Kinase Assay.
Protocol 3.1: IC₅₀ Determination using the ADP-Glo™ Assay

Rationale: Determining the IC₅₀ (half-maximal inhibitory concentration) is the standard method for quantifying the potency of an inhibitor. This protocol uses a dose-response curve to find the concentration at which a compound inhibits 50% of the kinase activity.

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP solution

  • Synthesized inhibitor compounds, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)[9]

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Create a serial dilution of your inhibitor compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of the assay plate. Include DMSO-only wells for 0% inhibition (high activity) control and wells without enzyme for 100% inhibition (background) control.

  • Kinase/Substrate Mix: Prepare a 2X master mix containing the kinase and substrate in kinase reaction buffer. Add this mix to the wells containing the compounds.

  • Initiate Reaction: Prepare a 2X ATP solution in kinase reaction buffer. Causality Note: The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure that the measured IC₅₀ is a close approximation of the inhibitor's binding affinity (Ki).[10] Add the ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature (or 30 °C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme reaction.[10]

  • First Detection Step: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data: Percent Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_High_Activity - Signal_Background))

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) and Selectivity

The data from the initial screen guides the next phase: lead optimization. By systematically altering the chemical structure and measuring the effect on potency, researchers can build a Structure-Activity Relationship (SAR) model.

Table 1: Hypothetical SAR Data for 1-Methyl-1H-indazole-3,5-diamine Derivatives Against Kinase X
Compound IDR1 (at C3-NH)R2 (at C5-NH)Kinase X IC₅₀ (nM)
Scaffold HH>10,000
1a Cyclopropyl-C(O)-H5,200
1b Phenyl-C(O)-H8,900
1c 4-Morpholino-phenyl-C(O)-H1,500
2a Cyclopropyl-C(O)-Methyl4,800
2b Cyclopropyl-C(O)-Phenyl-SO₂-250
2c Cyclopropyl-C(O)-4-Fluorophenyl-SO₂-95

Interpretation:

  • Acylation at the C3 position is necessary for activity (compare Scaffold to 1a-c).

  • A cyclopropyl amide at C3 (1a) is more potent than a simple phenyl amide (1b), suggesting a compact, hydrophobic group is preferred in that pocket.[3]

  • Derivatization of the C5 amine significantly impacts potency (compare 1a to 2a-c).

  • A sulfonamide at C5 (2b) provides a major boost in potency over a simple methyl group (2a), and adding a fluorine atom (2c) further enhances activity, suggesting a key interaction in the C5 vector region.[1]

SAR_Cycle design Design Analogs (Hypothesize Improvements) synthesize Synthesize (Protocol 2.1) design->synthesize Next Generation test Test Potency (Protocol 3.1) synthesize->test New Compounds analyze Analyze SAR Data (Table 1) test->analyze IC50 Values analyze->design New Insights

Figure 4: The iterative cycle of SAR-guided lead optimization.
Protocol 4.1: Kinase Selectivity Profiling

A potent inhibitor is not useful if it hits hundreds of other kinases, which can lead to toxicity. Selectivity profiling is a critical step to de-risk a compound.[11][12]

Rationale: Screening a lead compound against a broad panel of kinases identifies potential off-targets and provides a quantitative measure of its selectivity.[12][13]

Procedure:

  • Service Selection: Engage a commercial provider that offers large-scale kinase panel screening (e.g., Eurofins DiscoverX, Promega, Reaction Biology). These services provide robust, standardized data across hundreds of kinases.[12]

  • Compound Submission: Submit a high-purity sample of the lead compound (e.g., compound 2c from the hypothetical SAR).

  • Assay Format: Typically, the initial screen is performed at a single, high concentration of the inhibitor (e.g., 1 or 10 µM) against the panel.[3][12]

  • Data Analysis: The results are often provided as "percent of control" or "percent inhibition" at the tested concentration. Any kinase that shows significant inhibition (e.g., >70%) is flagged as a potential off-target.[12]

  • Follow-up: For any significant off-targets, a full IC₅₀ dose-response curve should be generated to quantify the potency of the interaction.

  • Selectivity Score: The data can be used to calculate a selectivity score (e.g., S-score) or visualized on a kinome tree to provide a clear picture of the compound's selectivity profile.

Cellular Assays: Validating Activity in a Biological Context

Positive results from biochemical assays must be confirmed in a cellular environment, which more closely mimics the complexity of human biology.[14]

Protocol 5.1: Kinase-Dependent Cell Proliferation Assay

Rationale: This assay determines if the inhibitor can engage its target in a living cell and produce a desired biological outcome (i.e., halting the proliferation of cancer cells that are dependent on the target kinase). The Ba/F3 murine pro-B cell line is commonly used because it depends on interleukin-3 (IL-3) for survival, but can be engineered to depend on the activity of an oncogenic kinase instead.[3][15]

Materials:

  • Ba/F3 cells engineered to express the target kinase (e.g., Ba/F3-FLT3-ITD)

  • Wild-type Ba/F3 cells (for counter-screening)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • IL-3 (for wild-type cells)

  • Sterile, clear-bottom 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Cell Culture: Maintain the Ba/F3-FLT3-ITD cells in medium without IL-3. Their survival is now dependent on FLT3 activity. Maintain wild-type Ba/F3 cells in medium supplemented with IL-3.

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) in their respective media.

  • Compound Treatment: Add serial dilutions of the inhibitor compound to the plates. Include DMSO-only (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot percent viability versus the logarithm of inhibitor concentration.

    • Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Self-Validation: A truly on-target effect should show high potency against the kinase-dependent cell line (e.g., Ba/F3-FLT3-ITD) but significantly lower potency against the wild-type Ba/F3 cells (grown in the presence of IL-3), demonstrating that the compound's anti-proliferative effect is not due to general cytotoxicity.

Conclusion and Future Directions

The 1-methyl-1H-indazole-3,5-diamine scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its dual functionalization sites allow for rapid and systematic exploration of chemical space, enabling the generation of potent and selective leads. The protocols outlined in this guide provide a clear, validated pathway from chemical synthesis to in vitro biochemical screening and on to crucial cell-based validation. Successful lead compounds identified through this workflow can be advanced to further optimization for pharmacokinetic properties (ADMET), in vivo efficacy studies in animal models, and ultimately, consideration for clinical development.[16][17]

References

  • Sim, T., et al. (2015). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PLoS ONE. [Link]

  • Luo, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Drug Discovery Today. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Zhou, T., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Smit, F. F., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Velcicky, J., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Moghal, S. M., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]

  • Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • Cell Signaling Technology. (2014). IP-Kinase Assay. Bio-protocol. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Hsiao, Y., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • Castanedo, G., et al. (2011). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indazole. PubChem. [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry. [Link]

  • ScienceDirect. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. ScienceDirect. [Link]

  • Wray, B. C., & Stambuli, J. P. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. [Link]

  • ACS Publications. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]

  • AMERICAN ELEMENTS. (n.d.). 1H-indazole-3,5-diamine. AMERICAN ELEMENTS. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Henke, B. R., et al. (1997). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: Optimized Protocol for the Solubilization and Stabilization of 1-Methyl-1H-Indazole-3,5-diamine in DMSO

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Insights 1-Methyl-1H-indazole-3,5-diamine is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

1-Methyl-1H-indazole-3,5-diamine is a critical heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1]. While achieving initial solubility in polar aprotic solvents is straightforward, maintaining the chemical integrity of the compound in solution is a significant challenge.

As a Senior Application Scientist, I frequently observe that the primary point of failure when handling this class of compounds is not insolubility, but oxidative degradation . Aromatic diamines cannot be treated like stable aliphatic amines. They are highly susceptible to autoxidation, a process rapidly accelerated by atmospheric oxygen, light, and trace metal ions[2].

The Causality Behind the Protocol
  • Solvent Selection (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is a potent polar aprotic solvent that efficiently disrupts the intermolecular hydrogen bonding of the diamine groups, ensuring complete solubilization. However, DMSO is highly hygroscopic. Absorption of atmospheric moisture introduces dissolved oxygen and alters the dielectric constant of the solvent, which can lead to precipitation upon freeze-thaw cycles.

  • Oxidative Susceptibility: When exposed to oxygen, the electron-rich 3,5-diamine system oxidizes into colored quinone-imine or polymeric species, visibly turning the solution dark brown or black[2]. This degradation drastically reduces the effective concentration of the active compound.

  • Trace Metal Catalysis: Trace metals (e.g., iron, copper) present in low-quality glassware can catalyze the generation of peroxide or hydroxyl radicals, which initiate C-N bond cleavage and amine degradation[3]. Therefore, the use of high-purity, silanized glassware or low-adhesion plasticware is strictly required.

  • Thermal & Photolytic Stability: Light induces photolytic degradation of the indazole core, while repeated thermal stress (freeze-thaw cycles) accelerates polymerization. Solutions must be protected from light in amber vials and stored at -80°C in single-use aliquots[2].

Physicochemical Properties

Before beginning the protocol, verify the specific salt form of your compound, as this fundamentally alters the molecular weight and subsequent molarity calculations.

PropertyFree BaseHydrochloride Salt
CAS Number 1430217-70-1[1]2065250-67-9
Molecular Formula C₈H₁₀N₄C₈H₁₁ClN₄
Molecular Weight 162.19 g/mol 198.65 g/mol
Physical Form SolidBrown Solid
Primary Solvent Anhydrous DMSO / DMFAnhydrous DMSO / DMF

Experimental Workflow

Workflow A 1. Reagent Preparation Weigh 1-Methyl-1H-indazole-3,5-diamine under inert atmosphere C 3. Solubilization Combine compound and DMSO. Vortex/Sonicate in the dark. A->C B 2. Solvent Deoxygenation Sparge Anhydrous DMSO with Argon/N2 for 15-30 min B->C D 4. Quality Control Verify clear, precipitate-free solution. Discard if opaque/black. C->D E 5. Aliquoting Dispense into amber glass vials. Purge headspace with Argon. D->E F 6. Long-Term Storage Store at -80°C. Avoid freeze-thaw cycles. E->F

Workflow for the solubilization and storage of 1-methyl-1H-indazole-3,5-diamine in DMSO.

Required Materials & Reagents

  • 1-Methyl-1H-indazole-3,5-diamine (Free base or HCl salt).

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered, sealed under inert gas). Do not use standard benchtop DMSO.

  • Inert Gas Source: High-purity Argon or Nitrogen.

  • Vials: Amber glass vials (silanized) or low-bind amber microcentrifuge tubes.

  • Equipment: Analytical balance (0.01 mg readability), vortex mixer, bath sonicator (optional).

Step-by-Step Protocol

Step 1: Solvent Deoxygenation
  • Transfer the required volume of anhydrous DMSO into a sterile, light-protected container.

  • Sparge the DMSO with a gentle stream of high-purity for 15–30 minutes to displace dissolved oxygen[2].

  • Self-Validating Check: Ensure the solvent remains at room temperature; DMSO freezes at 18.5°C, and rapid gas expansion can cause localized freezing.

Step 2: Weighing and Solubilization
  • Weigh the 1-methyl-1H-indazole-3,5-diamine powder using an analytical balance. Best practice: Perform this step inside a glove box or under an inert atmosphere if handling large bulk quantities.

  • Transfer the powder to an amber glass vial.

  • Add the calculated volume of deoxygenated anhydrous DMSO (refer to the Dilution Table below).

  • Seal the vial tightly and vortex for 30–60 seconds. If the compound does not dissolve immediately, place the vial in a bath sonicator for 2–5 minutes, ensuring the water bath does not exceed 25°C to prevent thermal degradation.

Step 3: Quality Control (QC)
  • Inspect the solution against a light source. The solution should be clear and free of particulate matter.

  • Causality Check: A pristine solution will typically be clear to slightly tinted. If the solution is instantly opaque black or dark brown upon dissolution, the bulk powder has likely undergone severe prior to solubilization[3].

Step 4: Aliquoting and Storage
  • Dispense the master stock solution into single-use aliquots using amber vials.

  • Gently blow Argon or Nitrogen gas over the headspace of each vial before capping to displace atmospheric moisture and oxygen.

  • Store immediately at -80°C.

  • Usage Note: When retrieving an aliquot, allow it to equilibrate to room temperature before opening the cap. Opening a cold vial will cause immediate condensation of atmospheric moisture into the hygroscopic DMSO, ruining the stock.

Quantitative Data: Dilution Table

Use the following table to prepare standard stock concentrations. The masses provided are calculated for exactly 1.0 mL of DMSO .

Target MolarityMass Required (Free Base)Mass Required (HCl Salt)
1 mM 0.162 mg0.199 mg
5 mM 0.811 mg0.993 mg
10 mM 1.622 mg1.987 mg
20 mM 3.244 mg3.973 mg
50 mM 8.110 mg9.933 mg

Formula used: Mass (mg) = Molarity (mmol/L) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

Troubleshooting

  • Precipitation upon dilution into aqueous assay buffer: This occurs when the final DMSO concentration is too low to maintain solubility, or the pH of the buffer is near the isoelectric point of the compound. Solution: Pre-warm the buffer slightly, or ensure the final DMSO concentration in the assay remains between 1% and 5% depending on assay tolerance.

  • Loss of potency over time: If assay results degrade over a few weeks despite -80°C storage, suspect oxygen ingress. Solution: Re-evaluate the integrity of the vial seals and ensure the headspace is adequately purged with Argon[2].

References

  • Chemsigma. 1-methyl-1H-Indazole-3,5-diamine[1430217-70-1] Product Information. Available at:[Link]

  • Journal of the American Chemical Society. Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks. Available at: [Link]

Sources

Method

Application Notes and Protocols: The Strategic Role of 1-methyl-1H-Indazole-3,5-diamine in Heterocyclic Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Privileged Scaffold The indazole nucleus is a cornerstone in me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its role in the design of targeted therapeutics, particularly kinase inhibitors.[3] Within this esteemed family of heterocycles, 1-methyl-1H-indazole-3,5-diamine emerges as a highly versatile and strategic building block for the construction of complex, fused heterocyclic systems. The presence of two nucleophilic amino groups at the C3 and C5 positions, ortho and para to the pyrazole nitrogen respectively, offers a unique platform for regioselective annulation reactions, leading to novel molecular architectures with significant therapeutic potential.

This comprehensive guide provides an in-depth exploration of the synthesis and application of 1-methyl-1H-indazole-3,5-diamine in heterocyclic organic synthesis. We will delve into a proposed synthetic protocol for this key intermediate and detail its subsequent application in the construction of pyrazolo[3,4-f]quinazoline derivatives, a class of compounds with demonstrated biological activities.

Part 1: Synthesis of 1-methyl-1H-Indazole-3,5-diamine - A Proposed Protocol

While a direct, optimized synthesis for 1-methyl-1H-indazole-3,5-diamine is not extensively documented in readily available literature, a plausible and chemically sound synthetic route can be devised based on established methodologies for the functionalization of the indazole core. The proposed multi-step synthesis commences with the readily available 1-methyl-1H-indazole and proceeds through nitration and subsequent reduction steps.

Synthetic Workflow Overview

A 1-methyl-1H-indazole B 1-methyl-3,5-dinitro-1H-indazole A->B   Nitration (HNO3/H2SO4) C 1-methyl-1H-indazole-3,5-diamine B->C Reduction (e.g., H2/Pd-C, SnCl2)

Caption: Proposed synthetic pathway to 1-methyl-1H-indazole-3,5-diamine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-methyl-3,5-dinitro-1H-indazole

This step involves the dinitration of 1-methyl-1H-indazole. The reaction conditions are critical to control the regioselectivity of the nitration.

  • Reagents and Materials:

    • 1-methyl-1H-indazole

    • Fuming nitric acid (90%)

    • Concentrated sulfuric acid (98%)

    • Crushed ice

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-methyl-1H-indazole (1.0 eq).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid (5.0 eq) to the flask with constant stirring, maintaining the temperature below 10 °C.

    • Once the starting material is completely dissolved, add fuming nitric acid (2.5 eq) dropwise via the dropping funnel over a period of 30 minutes. Ensure the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

    • The crude product is then dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to remove any residual acid.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-methyl-3,5-dinitro-1H-indazole.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 1-methyl-1H-indazole-3,5-diamine

This final step involves the reduction of the dinitro compound to the corresponding diamine. Several reducing agents can be employed for this transformation.

  • Reagents and Materials:

    • 1-methyl-3,5-dinitro-1H-indazole

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid

    • 10 M Sodium hydroxide solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methyl-3,5-dinitro-1H-indazole (1.0 eq) and tin(II) chloride dihydrate (10.0 eq).

    • Add concentrated hydrochloric acid (20 mL per gram of dinitro compound) to the flask.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

    • Carefully neutralize the acidic solution by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 10-12. This will precipitate tin salts.

    • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-methyl-1H-indazole-3,5-diamine.

    • The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Compound Molecular Formula Molecular Weight ( g/mol ) Proposed Yield (%) Appearance
1-methyl-3,5-dinitro-1H-indazoleC₈H₆N₄O₄222.1660-70Pale yellow solid
1-methyl-1H-indazole-3,5-diamineC₈H₁₀N₄162.1975-85Off-white to light brown solid

Part 2: Application in the Synthesis of Pyrazolo[3,4-f]quinazolines

The strategic placement of the two amino groups in 1-methyl-1H-indazole-3,5-diamine makes it an ideal precursor for the synthesis of fused heterocyclic systems through condensation reactions with 1,3-dicarbonyl compounds. This approach, a variation of the Friedländer annulation, provides a direct route to the pyrazolo[3,4-f]quinazoline core structure.[4]

Reaction Workflow: Friedländer Annulation

A 1-methyl-1H-indazole-3,5-diamine C Pyrazolo[3,4-f]quinazoline derivative A->C Condensation B 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) B->C Cyclization

Caption: Synthesis of pyrazolo[3,4-f]quinazolines from 1-methyl-1H-indazole-3,5-diamine.

Detailed Experimental Protocol: Synthesis of 4,8-dimethyl-1H-pyrazolo[3,4-f]quinazolin-6(7H)-one

This protocol details the reaction of 1-methyl-1H-indazole-3,5-diamine with ethyl acetoacetate to yield a substituted pyrazolo[3,4-f]quinazoline.

  • Reagents and Materials:

    • 1-methyl-1H-indazole-3,5-diamine

    • Ethyl acetoacetate

    • Polyphosphoric acid (PPA) or Dowex-50W

    • Round-bottom flask with a magnetic stirrer and reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • In a round-bottom flask, place 1-methyl-1H-indazole-3,5-diamine (1.0 eq) and ethyl acetoacetate (1.2 eq).

    • Add a catalytic amount of a suitable acid catalyst such as polyphosphoric acid or an acidic resin like Dowex-50W.

    • Heat the reaction mixture to 120-140 °C with stirring for 4-6 hours. Monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If PPA was used, carefully quench the reaction mixture by pouring it onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is then collected by filtration.

    • If an acidic resin was used, the reaction mixture can be diluted with a suitable solvent like ethyl acetate and the resin can be filtered off.

    • The crude product is then washed with water and a small amount of cold ethanol.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Product Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Appearance
4,8-dimethyl-1H-pyrazolo[3,4-f]quinazolin-6(7H)-oneC₁₁H₁₀N₄O214.2265-75Crystalline solid

Scientific Integrity & Logic: The "Why" Behind the Protocol

  • Synthesis of the Diamine: The proposed synthesis of 1-methyl-1H-indazole-3,5-diamine leverages fundamental and well-established reactions in aromatic chemistry. The nitration of the indazole ring is directed by the existing ring system, and while a mixture of isomers is possible, the 3 and 5 positions are electronically activated. The subsequent reduction of nitro groups to amines is a standard and high-yielding transformation, with reagents like SnCl₂/HCl or catalytic hydrogenation being reliable choices.

  • Friedländer Annulation: The choice of the Friedländer annulation for the synthesis of the pyrazolo[3,4-f]quinazoline system is based on its efficiency in forming quinoline and related fused systems from o-amino carbonyl compounds or their equivalents.[4] In this case, the 3,5-diaminoindazole acts as the o-diamine precursor, and the 1,3-dicarbonyl compound provides the three-carbon unit required for the formation of the new six-membered ring. The acid catalyst is crucial for promoting the initial condensation and the subsequent cyclization and dehydration steps.

Conclusion: A Gateway to Novel Heterocyclic Architectures

1-methyl-1H-indazole-3,5-diamine, though not a commercially common reagent, represents a synthon of significant strategic value. Its synthesis, achievable through a logical sequence of standard organic transformations, opens the door to a diverse range of fused heterocyclic compounds. The application protocol detailed herein for the synthesis of pyrazolo[3,4-f]quinazolines serves as a prime example of its utility. Researchers in drug discovery and materials science are encouraged to explore the potential of this versatile building block in the creation of novel molecular entities with tailored properties and biological activities.

References

  • [Reinvestigating the Synthesis and Characterization of Ethyl 3‐

  • 3389/fchem.2020.00392/full)

Sources

Application

in vivo testing protocols for 1-methyl-1H-Indazole-3,5-diamine compounds

Application Note: In Vivo Pharmacological Profiling of 1-Methyl-1H-Indazole-3,5-Diamine Derivatives Introduction & Pharmacological Context The 1-methyl-1H-indazole-3,5-diamine scaffold is a highly versatile and structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Pharmacological Profiling of 1-Methyl-1H-Indazole-3,5-Diamine Derivatives

Introduction & Pharmacological Context

The 1-methyl-1H-indazole-3,5-diamine scaffold is a highly versatile and structurally rigid pharmacophore utilized extensively in modern drug discovery. The 1-methyl substitution permanently locks the indazole ring in the 1H-tautomeric configuration, ensuring predictable hydrogen-bonding dynamics. Meanwhile, the 3,5-diamine moieties serve as optimal synthetic vectors for accessing adjacent binding pockets[1].

Historically, derivatives of this scaffold have been aggressively pursued in two distinct therapeutic arenas:

  • Anticoagulants (Factor XIa Inhibitors): Acting as a potent P1/P2 surrogate to block the intrinsic coagulation pathway without inducing severe bleeding liabilities[2][3].

  • Immunomodulators (SYK/JAK Kinase Inhibitors): Serving as a hinge-binding motif to suppress B-cell receptor signaling in autoimmune diseases and oncology[4].

As a Senior Application Scientist, I have designed this protocol guide to provide you with self-validating, in vivo experimental workflows tailored specifically for evaluating the efficacy, pharmacokinetics, and safety margins of 1-methyl-1H-indazole-3,5-diamine compounds.

Mechanistic Rationale: Targeting Factor XIa

Factor XIa (FXIa) is a plasma serine protease that amplifies the coagulation cascade. Unlike targeting Factor Xa or Thrombin, inhibiting FXIa prevents pathological thrombosis while preserving primary hemostasis, offering a wider therapeutic index[3].

FXIa_Pathway TF Tissue Factor (TF) + FVIIa FIXa Factor IXa TF->FIXa Activates FIX Factor IX FIX->FIXa Conversion FXIa Factor XIa FXIa->FIXa Amplifies Inhibitor 1-Methyl-1H-Indazole-3,5-Diamine Derivative (Inhibitor) Inhibitor->FXIa Blocks Active Site FXa Factor Xa FIXa->FXa Activates FX Factor X FX->FXa Conversion Thrombin Thrombin (FIIa) FXa->Thrombin Activates Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen

Caption: Factor XIa Coagulation Cascade and targeted inhibition by Indazole-diamine derivatives.

Protocol I: Electrically-Induced Carotid Artery Thrombosis (ECAT)

To evaluate the antithrombotic efficacy of FXIa inhibitors, the rabbit ECAT model is the industry standard[5].

Causality of Experimental Design: We utilize anodal electrolytic injury because it strips the endothelial lining and exposes subendothelial collagen and tissue factor in a highly controlled manner. This mimics spontaneous atherosclerotic plaque rupture. A constant current of 4 mA for 3 minutes is specifically chosen to induce a reproducible transmural injury without causing vessel perforation[5].

Step-by-Step Methodology
  • Animal Preparation & Anesthesia:

    • Fast male New Zealand White rabbits (2.5–3.0 kg) overnight.

    • Induce anesthesia using intramuscular ketamine (50 mg/kg) and xylazine (10 mg/kg)[5]. Maintain via continuous IV infusion.

  • Surgical Instrumentation:

    • Isolate the left common carotid artery via a midline cervical incision.

    • Carefully dissect the artery from the vagus nerve and surrounding fascia to prevent erratic autonomic responses during stimulation.

  • Hemodynamic Monitoring:

    • Place an electromagnetic or ultrasonic Doppler flow probe distal to the intended injury site to continuously monitor Carotid Blood Flow (CBF)[5].

    • Establish a stable baseline CBF for 15 minutes prior to dosing.

  • Compound Administration:

    • Administer the 1-methyl-1H-indazole-3,5-diamine derivative via the marginal ear vein. For steady-state evaluation, use a bolus + continuous infusion protocol (e.g., 10% N,N-dimethylacetamide/90% D5W vehicle)[5].

  • Thrombus Induction:

    • Apply a stainless-steel bipolar electrode to the adventitial surface of the artery.

    • Deliver a direct anodal current of 4 mA for exactly 3 minutes using a constant current stimulator[5].

  • Observation & Tissue Harvest:

    • Monitor CBF for 90 minutes post-injury. In vehicle-treated animals, complete occlusion (CBF = 0) typically occurs within 40–45 minutes[5].

    • At 90 minutes, ligate the artery proximal and distal to the injury. Excise the vessel, longitudinally open it, and carefully extract the thrombus.

    • Blot the thrombus twice on filter paper to remove residual fluid and weigh immediately[5].

ECAT_Workflow Dosing 1. Compound Dosing (IV/PO) Anesthesia 2. Anesthesia & Instrumentation Dosing->Anesthesia Injury 3. Electrolytic Injury (4 mA, 3 min) Anesthesia->Injury Monitoring 4. Doppler Flow Monitoring (90 min) Injury->Monitoring Analysis 5. Thrombus Extraction & Weighing Monitoring->Analysis

Caption: Step-by-step workflow of the Electrically-Induced Carotid Artery Thrombosis (ECAT) model.

Self-Validating Safety Metric: Cuticle Bleeding Time (CBT)

To prove that your FXIa inhibitor does not carry the bleeding risks of standard anticoagulants, you must run a concurrent CBT assay. Sever the apex of the rabbit's nail cuticle to transect the capillary bed. Immerse the bleeding cuticle in 37°C saline and record the time until bleeding ceases[6]. A successful 1-methyl-1H-indazole-3,5-diamine derivative will reduce thrombus weight by >80% while extending CBT by less than 1.5-fold over baseline.

Protocol II: Spleen Tyrosine Kinase (SYK) Inhibition in Autoimmunity

When functionalized differently, the 1-methyl-1H-indazole-3,5-diamine core acts as a potent inhibitor of SYK, a kinase critical for B-cell receptor activation[4]. To validate this in vivo, the Collagen-Induced Arthritis (CIA) model in mice is employed.

Step-by-Step Methodology
  • Immunization (Day 0):

    • Emulsify Bovine Type II Collagen (CII) in Complete Freund’s Adjuvant (CFA) containing M. tuberculosis.

    • Inject 100 µL of the emulsion intradermally at the base of the tail in male DBA/1 mice.

  • Booster (Day 21):

    • Administer a booster injection of CII emulsified in Incomplete Freund’s Adjuvant (IFA).

  • Dosing & Clinical Scoring:

    • Initiate oral dosing (PO) of the indazole-diamine compound at the first sign of clinical disease (typically Days 24-28).

    • Score each paw daily on a 0–4 scale (0 = normal, 4 = severe erythema and ankylosis of the entire paw).

  • Histopathology:

    • At Day 45, harvest the hind paws, decalcify, and stain with Hematoxylin & Eosin (H&E) and Safranin-O to quantify cartilage degradation and synovial inflammation.

Quantitative Data Presentation

To synthesize the expected outcomes of these protocols, the following table summarizes the benchmark data profiles for an optimized 1-methyl-1H-indazole-3,5-diamine derivative across both therapeutic applications.

Table 1: Benchmark In Vivo Efficacy and Safety Metrics

Therapeutic TargetModelEfficacy ReadoutTarget BenchmarkSafety / Secondary ReadoutControl Compound
Factor XIa Rabbit ECATThrombus Weight Reduction> 75% reduction at 1.0 mg/kgCuticle Bleeding Time (CBT) < 1.5x baselineApixaban[5]
Factor XIa Rabbit ECATCarotid Blood Flow (CBF)Patency maintained > 80 minaPTT prolongation (2x baseline)Clopidogrel[6]
SYK Kinase Mouse CIAClinical Arthritis Score> 60% reduction in mean scoreBody weight loss < 10%Dexamethasone
SYK Kinase Mouse CIAPaw Thickness (Edema)< 0.2 mm increase from Day 0Synovial inflammation score < 1.5Tofacitinib

Trustworthiness & Quality Control

To ensure your protocols are self-validating:

  • Blinding: The investigator performing the ECAT Doppler monitoring and the CIA clinical scoring must be blinded to the treatment groups.

  • Bioanalytical Verification: Always draw terminal blood samples via cardiac puncture to quantify circulating plasma concentrations of the 1-methyl-1H-indazole-3,5-diamine compound via LC-MS/MS. This confirms that the observed efficacy correlates directly with the unbound drug concentration exceeding the in vitro IC50/Ki at the target[2][5].

References

  • United States Patent Office. Tetrahydroisoquinoline 1-Carboxamides (Factor XIa Inhibitors).
  • World Intellectual Property Organization. WO2013030138A1 - Pyrrolopyrazine kinase inhibitors.
  • Luettgen, J. M., et al. (2011). Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban. PMC. Retrieved from:[Link]

  • European Heart Journal. Differential effects of P2Y1 versus P2Y12 receptor antagonism on thrombosis and bleeding in rabbits. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Methyl-1H-Indazole-3,5-Diamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of substituted indazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of substituted indazoles. The synthesis of 1-methyl-1H-indazole-3,5-diamine presents two distinct chemical challenges: achieving strict N1-regioselectivity during the pyrazole ring formation and preventing product loss during the reduction of the nitro intermediate.

This guide abandons generic troubleshooting to focus on the exact mechanistic causality behind these failures, providing self-validating protocols to ensure high-yield, reproducible results.

Synthesis Workflow Overview

SynthesisRoute A 2-Fluoro-5-nitrobenzonitrile + Methylhydrazine B 1-Methyl-5-nitro-1H-indazol-3-amine (Intermediate) A->B EtOH, 70°C, 1h (Regioselective Cyclization) C 1-Methyl-1H-indazole-3,5-diamine (Target Product) B->C Zn, NH4Cl, Acetone/H2O (Nitro Reduction)

Two-step regioselective synthesis of 1-methyl-1H-indazole-3,5-diamine.

FAQ & Troubleshooting Guide
Part 1: Regioselective Indazole Formation (Step 1)

Q: Why is my direct N-methylation of 5-nitro-1H-indazol-3-amine yielding a messy mixture of N1 and N2 isomers, and how can I fix it?

The Causality: The indazole core undergoes annular tautomerization, meaning electron density is distributed across both the N1 and N2 positions. When you apply a methylating agent (like MeI or dimethyl sulfate) to a pre-formed indazole, thermodynamics dictate the formation of a nearly 1:1 mixture of 1-methyl and 2-methyl isomers. Separating these isomers requires tedious chromatography, destroying your overall yield.

The Solution: Abandon direct methylation. Instead, build the indazole ring de novo using 2-fluoro-5-nitrobenzonitrile and methylhydrazine [1]. In methylhydrazine ( CH3​NHNH2​ ), the internal nitrogen bearing the methyl group is significantly more nucleophilic than the terminal primary amine. It executes a Nucleophilic Aromatic Substitution ( SN​Ar ) at the fluorine-bearing carbon. Subsequently, the terminal NH2​ attacks the adjacent nitrile carbon to form the 3-amino group. This thermodynamic cascade forces the methyl group exclusively into the N1 position, bypassing the regioselectivity issue entirely.

Table 1: Regioselectivity & Yield Comparison for Step 1

MethodStarting MaterialReagentsN1:N2 RatioIsolated Yield
Direct Methylation5-nitro-1H-indazol-3-amineMeI, K_2CO_3, DMF~1:1< 40%
De Novo Cyclization2-fluoro-5-nitrobenzonitrileMethylhydrazine, EtOH> 99:186%
Part 2: Nitro Reduction Optimization (Step 2)

Q: My reduction of 1-methyl-5-nitro-1H-indazol-3-amine using Zinc and Ammonium Chloride yields a "gummy dark solid" with terrible recovery. How do I improve the yield and purity?

The Causality: Zinc-mediated reduction is chemically effective, but the physical workup is notorious for trapping polar products. As the nitro group reduces, Zn(0) oxidizes to Zn(II), forming a thick, gelatinous matrix of zinc hydroxides and oxides in the aqueous acetone mixture. Because your target molecule (1-methyl-1H-indazole-3,5-diamine) has two basic amine groups, it coordinates heavily with these zinc salts [1]. When you filter the reaction, a massive percentage of your product remains trapped in the filter cake, resulting in the "gummy dark solid" reported in early literature. Furthermore, the exposed diamine is highly susceptible to air oxidation, which causes the dark discoloration.

The Solution: You must break the zinc-diamine coordination complex. Introduce a strong chelating agent, such as an aqueous EDTA solution or Rochelle salt (potassium sodium tartrate), during the extraction phase. The chelator binds the Zn(II) ions, breaking the emulsion and releasing the free diamine into the organic phase. Alternatively, if your lab is equipped for it, bypass metal-mediated reduction entirely and utilize Palladium on Carbon (Pd/C) catalytic hydrogenation.

TroubleshootingLogic Start Issue: Low Diamine Yield / Gummy Solid TLC Analyze Reaction via LC-MS Start->TLC Incomplete Incomplete Reduction (Starting Material Present) TLC->Incomplete Zinc Zinc Salt Emulsion (Product Trapped in Cake) TLC->Zinc Sol1 Increase Zn equivalents Maintain 0°C to RT Incomplete->Sol1 Sol2 Wash with aq. EDTA or switch to Pd/C Hydrogenation Zinc->Sol2

Diagnostic workflow for troubleshooting low yields during the nitro reduction step.

Table 2: Reduction Condition Optimization for Step 2

Reduction MethodConditionsWorkup ChallengeExpected YieldPurity Profile
Zn / NH_4Cl (Standard)Acetone/H_2O, 0°C to RT, 24hHigh (Zinc emulsions, product trapping)40-50%Moderate (Dark solid)
Zn / NH_4Cl + EDTA Acetone/H_2O, 0°C to RT, 24hLow (Clear phase separation)75-80% High (Light powder)
Pd/C Catalytic H_2 MeOH, H_2 (1 atm), RT, 4hMinimal (Filtration over Celite)> 90% Very High
Validated Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-5-nitro-1H-indazol-3-amine

This protocol utilizes the SNAr cyclization cascade to ensure N1-regioselectivity.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Dissolve 2-fluoro-5-nitrobenzonitrile (1.9 g, 11.44 mmol) in absolute ethanol (30 mL).

  • Addition: Slowly add methylhydrazine (0.527 g, 11.44 mmol) dropwise at room temperature. Self-Validation Check: A slight exothermic reaction should be observed.

  • Reaction: Heat the mixture to 70°C and stir for 1 hour.

  • Isolation: Cool the reaction mixture to room temperature. An orange-yellow solid will spontaneously precipitate.

  • Purification: Filter the solid under vacuum, wash with cold ethanol (10 mL), and dry under high vacuum to afford the intermediate 1-methyl-5-nitro-1H-indazol-3-amine (CAS 73105-48-3) [2]. Expected yield: ~1.89 g (86%).

Protocol 2: Synthesis of 1-Methyl-1H-indazole-3,5-diamine (Optimized Zn/EDTA Method)

This protocol prevents the "gummy solid" phenomenon by utilizing a chelating workup.

  • Setup: In a 250 mL flask, suspend 1-methyl-5-nitro-1H-indazol-3-amine (0.28 g, 1.457 mmol) in a mixture of acetone (20 mL) and deionized water (15 mL).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Reagents: Add zinc powder (0.476 g, 7.29 mmol) in one portion, followed immediately by ammonium chloride (0.779 g, 14.57 mmol).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Filtration: Filter the crude mixture through a pad of Celite to remove the bulk of the solid zinc residues. Wash the Celite pad thoroughly with ethyl acetate (50 mL).

  • Optimized Workup (Critical Step): Transfer the filtrate to a separatory funnel. Add 30 mL of a saturated aqueous EDTA solution (or 1M Rochelle salt solution) and shake vigorously. Self-Validation Check: The emulsion will break, yielding a sharply defined aqueous and organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to afford the target diamine as a clean solid.

References
  • WO2013055984A1 - Substituted tetrahydroisoquinoline compounds as factor xia inhibitors.Google Patents. Provides the foundational baseline methodology for the regioselective cyclization and subsequent zinc-mediated reduction of indazole derivatives.
Optimization

overcoming solubility issues with 1-methyl-1H-Indazole-3,5-diamine in aqueous media

Technical Support Center: Overcoming Solubility Challenges with 1-methyl-1H-Indazole-3,5-diamine This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals experienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Challenges with 1-methyl-1H-Indazole-3,5-diamine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals experiencing solubility issues with 1-methyl-1H-indazole-3,5-diamine in aqueous media. The following troubleshooting and FAQ sections are designed to address common challenges and provide scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter when trying to dissolve 1-methyl-1H-indazole-3,5-diamine.

Q1: I'm trying to dissolve 1-methyl-1H-indazole-3,5-diamine directly in a neutral aqueous buffer (e.g., PBS pH 7.4), but it's not dissolving. What's wrong?

A1: Direct dissolution in neutral aqueous buffer is often unsuccessful due to the molecule's chemical nature. 1-methyl-1H-indazole-3,5-diamine is a weakly basic compound. The two amine groups on the indazole ring are the primary reason for its low solubility in neutral water. In a neutral pH environment, these amine groups are largely un-ionized (not protonated). The uncharged form of the molecule is less polar and therefore less likely to interact favorably with polar water molecules, leading to poor solubility.

To achieve dissolution, you need to increase the polarity of the molecule by protonating the amine groups. This is accomplished by lowering the pH of the solvent.

Q2: How does lowering the pH help dissolve the compound? What pH should I target?

A2: By lowering the pH with an acid, you increase the concentration of protons (H+) in the solution. These protons will be accepted by the basic amine groups on the 1-methyl-1H-indazole-3,5-diamine molecule, forming a positively charged salt. This salt form is significantly more polar than the neutral base, which dramatically increases its solubility in aqueous media.[1][2]

Recommended Protocol for pH-Adjusted Dissolution:

  • Weigh the desired amount of 1-methyl-1H-indazole-3,5-diamine hydrochloride salt, if available, as it is already in a more soluble form.[3] If you only have the free base, proceed with the following steps.

  • Add a small amount of deionized water or your target buffer to the solid compound.

  • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring or vortexing.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding acid until the solid is fully dissolved and the desired pH is reached.

  • Once dissolved, you can adjust the final concentration by adding more of your aqueous buffer.

Causality Diagram: pH-Dependent Solubility

G cluster_0 Initial State: Poor Solubility cluster_1 Solubilization Process cluster_2 Final State: Soluble A 1-methyl-1H-indazole-3,5-diamine (Free Base, Uncharged) B Neutral Aqueous Media (e.g., PBS pH 7.4) A->B Insoluble C Add Dilute Acid (e.g., 0.1 M HCl) D Protonation of Amine Groups C->D E Formation of Charged Salt D->E F Protonated Compound (Cationic Salt) G Acidic Aqueous Media (pH < 4.0) F->G Soluble

Caption: Workflow for enhancing solubility via pH adjustment.

Q3: I need to work at a neutral pH for my biological assay. How can I prepare a stock solution and dilute it without precipitation?

A3: This is a common challenge. The key is to prepare a concentrated stock solution in a solubilizing vehicle and then dilute it into your final assay buffer. Here are a few strategies:

Strategy 1: pH-Adjusted Stock and Dilution

  • Prepare a concentrated stock solution (e.g., 10 mM) in an acidic aqueous solution (e.g., pH 2-3 with HCl) as described in Q2.

  • For your experiment, perform a serial dilution of this acidic stock into your neutral pH assay buffer. The high dilution factor will likely keep the final concentration of the compound below its solubility limit at neutral pH. The small amount of acid carried over will be neutralized by the buffering capacity of your assay medium.

Strategy 2: Co-Solvent Stock Solution

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds.[4][5][]

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.

  • For your experiment, dilute this stock solution into your aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%, and often <0.1%) to avoid artifacts in your biological assay.

Comparison of Common Co-Solvents

Co-SolventTypical Starting Stock ConcentrationMaximum Recommended Final Concentration in AssayNotes
DMSO10-50 mM< 0.5%Can affect cell viability and enzyme activity at higher concentrations.
Ethanol10-20 mM< 1%Can have biological effects; ensure proper controls.
PEG 4005-15 mM< 2%Generally well-tolerated in many biological systems.[]

Experimental Workflow: Co-Solvent Strategy

G A Weigh Compound B Dissolve in 100% DMSO (e.g., to 20 mM) A->B C High-Concentration Stock Solution B->C D Dilute into Aqueous Assay Buffer C->D E Final Working Solution (e.g., 20 µM, <0.1% DMSO) D->E F Perform Biological Assay E->F G Start Start: Compound is Insoluble in Neutral Buffer pH_Check Is an acidic pH acceptable for the experiment? Start->pH_Check CoSolvent_Check Is a low concentration of organic solvent acceptable? pH_Check->CoSolvent_Check No Use_Acid Dissolve in acidic buffer (pH < 4.0) pH_Check->Use_Acid Yes Advanced_Check Still seeing precipitation or need higher concentration? CoSolvent_Check->Advanced_Check No Use_CoSolvent Prepare concentrated stock in DMSO or Ethanol CoSolvent_Check->Use_CoSolvent Yes Use_Advanced Use Surfactants (e.g., Tween® 80) or Cyclodextrins (e.g., HP-β-CD) Advanced_Check->Use_Advanced Yes Success Solubilized Compound Use_Acid->Success Use_CoSolvent->Success Use_Advanced->Success

Caption: Decision-making guide for solubilizing the compound.

Frequently Asked Questions (FAQs)

Q: What is the molecular weight and formula of 1-methyl-1H-indazole-3,5-diamine? A: The chemical formula is C8H10N4. The molecular weight is approximately 162.19 g/mol for the free base. The hydrochloride salt (C8H11ClN4) has a molecular weight of approximately 198.65 g/mol . Q: How should I store the solid compound and its stock solutions? A: The solid compound should be stored at 0-5°C, protected from light. Stock solutions, particularly those in organic solvents like DMSO, should be stored at -20°C or -80°C to maintain stability. For aqueous stock solutions, storage at 2-8°C for short periods is acceptable, but for long-term storage, freezing at -20°C or below is recommended.

Q: Are there any known safety precautions for handling this compound? A: As with any research chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Q: Can I use sonication to aid dissolution? A: Yes, sonication can be a useful physical method to accelerate the dissolution process, especially when preparing solutions with co-solvents or cyclodextrins. It provides energy to break up solid aggregates and enhance solvent-solute interactions. However, be cautious with prolonged sonication as it can generate heat, which might affect the stability of the compound.

Q: My compound is a brown solid. Is this the expected appearance? A: Yes, 1-methyl-1H-indazole-3,5-diamine hydrochloride is described as a brown solid. [3]

References

  • Cosolvent. (n.d.). In Wikipedia. Retrieved April 7, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved April 7, 2026, from [Link]

  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? (2026, March 21). Eureka by PatSnap. Retrieved April 7, 2026, from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc. Retrieved April 7, 2026, from [Link]

  • The important role and application of surfactants in pharmaceutical formulations. (2025, April 18). LinkedIn. Retrieved April 7, 2026, from [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn. Retrieved April 7, 2026, from [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Heliyon. Retrieved April 7, 2026, from [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology. Retrieved April 7, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. Retrieved April 7, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research. Retrieved April 7, 2026, from [Link]

  • Tactics to Improve Solubility. (2021, August 27). Royal Society of Chemistry. Retrieved April 7, 2026, from [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved April 7, 2026, from [Link]

  • solubility enhancement -by pH change & complexation. (n.d.). Slideshare. Retrieved April 7, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved April 7, 2026, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved April 7, 2026, from [Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. (2021, October 31). ResearchGate. Retrieved April 7, 2026, from [Link]

  • 1H-indazole-3-carboxylic acid, 5-amino-, methyl ester. (2024, April 9). ChemBK. Retrieved April 7, 2026, from [Link]

  • (PDF) 1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • pKa values bases. (n.d.). Chair of Analytical Chemistry. Retrieved April 7, 2026, from [Link]

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020, June 2). Drug Development & Delivery. Retrieved April 7, 2026, from [Link]

  • Formulation of poorly soluble compounds. (2010, May 31). European Medicines Agency. Retrieved April 7, 2026, from [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). Journal of Heterocyclic Chemistry. Retrieved April 7, 2026, from [Link]

  • 1H-indazole-3,5-diamine. (n.d.). AMERICAN ELEMENTS. Retrieved April 7, 2026, from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved April 7, 2026, from [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved April 7, 2026, from [Link]

  • Preparation method of indazole and application of indazole in medicine synthesis. (n.d.). Google Patents.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Advances. Retrieved April 7, 2026, from [Link]

  • (1-methyl-1h-indazol-3-yl)methanamine. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]

  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? (2024, March 12). Knowledge. Retrieved April 7, 2026, from [Link]

Sources

Troubleshooting

best purification methods for 1-methyl-1H-Indazole-3,5-diamine

Technical Support Center: 1-Methyl-1H-Indazole-3,5-Diamine Purification Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Methyl-1H-Indazole-3,5-Diamine Purification

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-methyl-1H-indazole-3,5-diamine .

Because this compound features an electron-rich indazole core substituted with two primary amines, it is highly polar and notoriously susceptible to rapid aerobic oxidation. Standard purification workflows often fail, resulting in degraded material. This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to ensure high-yield, high-purity recovery [1].

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my crude 1-methyl-1H-indazole-3,5-diamine rapidly degrade into a "gummy dark solid" during post-reduction workup?

  • The Causality: The indazole core, enriched by two electron-donating amino groups, is highly electron-dense. This makes the molecule exceptionally prone to rapid aerobic oxidation when exposed to air as a free base. As noted in foundational synthetic patents by Orwat et al., zinc-mediated reduction of the nitro-amine precursor often yields a filtrate that rapidly concentrates into a dark, gummy solid due to oxidative polymerization [1].

  • The Solution: Never store the compound as a concentrated free base. Perform all rotary evaporation under an argon atmosphere using degassed solvents. Immediately transition the crude product into a stable salt form (e.g., hydrochloride) to withdraw electron density from the ring, thereby shutting down the oxidation pathway.

Q2: Standard silica gel chromatography results in massive yield losses and severe peak tailing. How can I resolve this?

  • The Causality: Primary amines are strong hydrogen-bond acceptors and donors. When passed through standard bare silica gel, the basic amines interact irreversibly with the highly acidic silanol groups (Si-OH, pKa ~4.5) on the silica surface. This acid-base mismatch causes the compound to streak across the column rather than partition cleanly.

  • The Solution: You must dynamically shield the silanols. Add 1–5% ammonium hydroxide ( NH4​OH ) or triethylamine ( Et3​N ) to your Dichloromethane/Methanol (DCM/MeOH) eluent system. Alternatively, bypass bare silica entirely and use amine-functionalized silica (e.g., KP-NH columns), which structurally prevents silanol binding.

Q3: What is the most reliable method to achieve >99% purity for downstream kinase inhibitor synthesis?

  • The Causality: Normal-phase chromatography often fails to separate closely related over-reduced byproducts or positional isomers due to similar polarities. Reverse-Phase Preparative HPLC (RP-HPLC) relies on hydrophobic partitioning rather than polar interactions, offering superior resolution.

  • The Solution: Utilize a C18 stationary phase with an acidic mobile phase (0.1% aqueous HCl and Acetonitrile). The acidic modifier protonates both amines, preventing oxidation during the run and yielding the highly stable 1-methyl-1H-indazole-3,5-diamine hydrochloride salt upon lyophilization. This salt form is the industry standard for commercial storage [2].

Part 2: Quantitative Data Presentation

The following table summarizes the expected outcomes and operational parameters for the three primary purification strategies.

Purification MethodStationary PhaseMobile Phase SystemTypical YieldPurity AchievedMechanistic Advantage
RP-HPLC (Salt Formation) C18 (Reverse Phase) H2​O / MeCN + 0.1% HCl75–85%>99.5%Yields stable HCl salt; completely eliminates aerobic oxidation.
Modified Normal-Phase Bare Silica GelDCM / MeOH + 1% NH4​OH 60–70%90–95%Cost-effective for bulk crude cleanup; dynamic silanol shielding.
Functionalized Normal-Phase Amine-Modified (KP-NH)EtOAc / Hexanes80–90%95–98%No basic modifier needed; prevents irreversible hydrogen bonding.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can verify the success of the procedure in real-time before proceeding to the next step.

Protocol A: RP-HPLC Purification and Hydrochloride Salt Isolation

Use this protocol for final polishing to achieve >99% purity.

  • Sample Preparation: Dissolve the crude "gummy" diamine (approx. 500 mg) in 5 mL of 0.1 M aqueous HCl. Self-Validation: The dark gummy solid should dissolve completely, and the solution should turn a lighter amber color as the amines protonate. Filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with 95% Mobile Phase A (0.1% HCl in H2​O ) and 5% Mobile Phase B (Acetonitrile).

  • Gradient Elution: Run a linear gradient from 5% B to 40% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Self-Validation: The target diamine will elute as a sharp, symmetrical peak. If the peak shape broadens or tails, verify the pH of Mobile Phase A is < 3.0 to ensure full protonation of both amines.

  • Isolation: Pool the product fractions and freeze at -80°C. Lyophilize for 48 hours to afford 1-methyl-1H-indazole-3,5-diamine hydrochloride as a stable, brown/tan solid [2].

Protocol B: Normal-Phase Flash Chromatography (Basic Modifier)

Use this protocol for bulk cleanup of multi-gram batches prior to HPLC.

  • Eluent Preparation: Prepare a solvent system of 90% Dichloromethane (DCM), 9% Methanol (MeOH), and 1% concentrated aqueous Ammonium Hydroxide ( NH4​OH ).

  • Column Pre-treatment (Critical Step): Flush a bare silica gel cartridge with 3 Column Volumes (CV) of the prepared eluent. Self-Validation: Collect a drop of the column flow-through and test it with pH paper. The column is only ready for loading when the eluent exits at pH > 8, confirming that the acidic silanols are fully saturated.

  • Loading: Dry-load the crude diamine onto Celite to prevent sample precipitation at the column head, and apply to the cartridge.

  • Elution: Elute with the basic solvent system. The basic modifier ensures the diamine elutes as a tight band rather than streaking. Concentrate fractions under vacuum backfilled with Argon to prevent oxidation of the purified free base.

Part 4: Visualizations

Diagram 1: Purification Decision Workflow

This diagram illustrates the logical workflow for handling the crude reaction mixture to avoid oxidative degradation.

Workflow Crude Crude Reaction Mixture (Dark Gummy Solid) Workup Aqueous Workup (Inert Atmosphere) Crude->Workup Filter & Concentrate Decision Select Purification Strategy Workup->Decision Degassed Solvents Silica Normal-Phase Silica (DCM/MeOH/NH4OH) Decision->Silica Bulk Cleanup RPHPLC RP-HPLC (0.1% HCl modifier) Decision->RPHPLC High Purity FreeBase Free Base (Store under Ar at -20°C) Silica->FreeBase Evaporate HClSalt Hydrochloride Salt (Stable, >99% Purity) RPHPLC->HClSalt Lyophilize

Caption: Workflow for processing crude 1-methyl-1H-indazole-3,5-diamine to prevent oxidative degradation.

Diagram 2: Mechanistic Interaction of Diamines with Silica

This diagram explains the causality behind peak tailing and how basic modifiers resolve the issue.

SilicaInteraction Diamine 1-Methyl-1H-Indazole- 3,5-Diamine StandardSilica Standard Silica Gel (Acidic Silanols) Diamine->StandardSilica Hydrogen Bonding ModifiedSilica Amine-Modified Silica or Basic Eluent Diamine->ModifiedSilica Shielded Silanols Tailing Irreversible Binding & Severe Tailing StandardSilica->Tailing pKa Mismatch Elution Sharp Peaks & High Recovery ModifiedSilica->Elution Ideal Partitioning

Caption: Mechanistic interaction of basic diamines with standard vs. modified silica stationary phases.

References

  • Orwat, M. J., et al. "Some Tetrahydroisoquinoline 1-Carboxamides." U.S. Patent Application Publication US20120264770A1 / WO2013055984A1, Oct 2012.
Optimization

Technical Support Center: 1-Methyl-1H-Indazole-3,5-Diamine Synthesis &amp; Troubleshooting

Welcome to the Application Scientist Support Center. The synthesis of heteroaromatic diamines, specifically 1-methyl-1H-indazole-3,5-diamine, presents unique challenges in regiocontrol during precursor assembly and oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of heteroaromatic diamines, specifically 1-methyl-1H-indazole-3,5-diamine, presents unique challenges in regiocontrol during precursor assembly and oxidative stability during isolation. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you eliminate impurities and optimize your yields.

I. Frequently Asked Questions (FAQs)

Q1: Why am I isolating a high percentage of the 2-methyl regioisomer during the alkylation of my indazole precursor?

The Causality: The indazole ring contains two distinct nitrogen atoms. While the N1 position is more acidic, the N2 position is more sterically accessible and nucleophilic. Alkylation under kinetic control (e.g., lower temperatures, weaker bases) often favors the undesired N2-alkylation. Furthermore, the presence of moisture in the reaction mixture can significantly decrease [1]. The Solution: Shift the reaction to thermodynamic control. Use a strong base (such as NaH or an alkaline earth metal alkoxide) in an anhydrous polar aprotic solvent, and elevate the temperature. Ensure the reaction is conducted under a strict inert atmosphere (nitrogen or argon) to maintain the integrity of the anhydrous environment .

Q2: During the reduction of 1-methyl-3,5-dinitro-1H-indazole, my reaction stalls, yielding a yellow/orange mixture instead of the expected product. What is happening?

The Causality: The catalytic reduction of nitro groups proceeds stepwise: nitro nitroso hydroxylamine amine. The hydroxylamine intermediate is relatively stable. If the reaction stalls here, it is almost always due to hydrogen starvation at the catalyst surface. This occurs when the gas-liquid mass transfer rate is lower than the chemical reaction rate. The Solution: Increase your agitation speed (>800 rpm) and ensure your hydrogen pressure is maintained consistently (e.g., 3 atm). Do not use stannous chloride ( SnCl2​ ) as an alternative chemical reductant to bypass this issue; in indazole systems, SnCl2​ in alcoholic acid solutions promotes electrophilic halogenation, leading to [2].

Q3: My isolated diamine product degrades into a "gummy dark solid" within hours on the bench. How can I prevent this?

The Causality: Electron-rich heteroaromatic diamines are highly susceptible to auto-oxidation. When exposed to atmospheric oxygen, they rapidly oxidize into complex, highly colored quinonoid or azo polymeric structures. This is a common failure point; for instance, reductions utilizing zinc and ammonium chloride ( Zn/NH4​Cl ) in aqueous acetone frequently yield the crude product as a degraded [3] due to oxygen exposure during the aqueous workup. The Solution: Protonate the amine. By converting the free base into a hydrochloride salt, you reduce the electron density of the amine groups, effectively shutting down the oxidative degradation pathway. Commercially, this compound is almost exclusively supplied and stored as[4] (CAS 2065250-67-9) to ensure long-term stability.

II. Quantitative Data: Reduction Methodologies

The choice of reduction method dictates your impurity profile. Below is a comparative analysis of common reductive workflows for dinitroindazoles.

Table 1: Comparison of Reduction Methods for 3,5-Dinitroindazoles

Reduction MethodTypical YieldPrimary Impurity ProfileScalabilityMechanistic Notes & Causality
H2​ , 10% Pd/C 85 - 95%Hydroxylamines (<2%)HighOptimal. Cleanest profile. Requires high agitation to prevent H2​ starvation. Excludes oxygen by design .
Zn,NH4​Cl 60 - 70%Polymeric oxides (10-15%)ModerateMild conditions, but the required aqueous workup exposes the sensitive diamine to dissolved O2​ , leading to dark gummy solids .
SnCl2​,HCl 50 - 60%Chloroamino derivatives (20-30%)LowNot Recommended. Generates reactive electrophilic species that cause direct chlorination of the indazole ring [[2]]([Link]).

III. Experimental Workflow & Visualization

ImpurityPathway Precursor 1-Methyl-3,5-dinitro-1H-indazole (Starting Material) Reduction Catalytic Hydrogenation (H2, Pd/C) Precursor->Reduction H2 (3 atm) Target 1-Methyl-1H-indazole-3,5-diamine (Target Free Base) Reduction->Target Optimal Mass Transfer Incomplete Hydroxylamine Intermediates (Incomplete Reduction) Reduction->Incomplete H2 Starvation / Poor Agitation Oxidation Quinonoid / Azo Polymers (Air Oxidation Byproducts) Target->Oxidation O2 Exposure (Air) Salt Diamine Dihydrochloride (Stable Salt Form) Target->Salt HCl in Dioxane (Immediate Stabilization)

Fig 1: Reaction pathways showing target synthesis, intermediate bottlenecks, and degradation routes.

IV. Self-Validating Protocol: Synthesis of 1-Methyl-1H-indazole-3,5-diamine Dihydrochloride

This protocol is designed as a self-validating system. Visual cues are embedded within the steps to confirm the reaction is proceeding correctly and to prevent downstream failures.

Reagents:

  • 1-Methyl-3,5-dinitro-1H-indazole: 1.0 eq

  • 10% Pd/C (50% wet): 0.1 eq (by weight)

  • Solvent: Anhydrous Methanol / Dichloromethane (1:1 v/v)

  • 4M HCl in Dioxane: 3.0 eq

Step-by-Step Methodology:

  • Preparation: In a high-pressure reaction vessel, dissolve the dinitro precursor in the Methanol/Dichloromethane mixture. Validation Check: The solution should be clear and pale yellow.

  • Catalyst Addition: Purge the vessel with Argon for 5 minutes. Carefully add the 10% Pd/C. Caution: Dry Pd/C is pyrophoric; always add under an inert blanket.

  • Hydrogenation: Seal the vessel, purge with H2​ gas three times, and pressurize to 3 bar (approx. 45 psi) . Stir vigorously at >800 rpm at 25 °C for 4 hours.

  • Reaction Monitoring: Monitor hydrogen uptake. Validation Check: The reaction is complete when hydrogen pressure stabilizes and TLC confirms the disappearance of the yellow hydroxylamine intermediate.

  • Filtration (Critical Step): Vent the H2​ and purge with Argon. Filter the mixture through a tightly packed pad of Celite under a strict Argon blanket to remove the catalyst. Validation Check: The filtrate must be colorless to pale amber. A rapid shift to dark brown indicates a breach in the inert atmosphere and the onset of oxidation.

  • Salt Formation: Immediately transfer the filtrate to a flask under Argon. Dropwise, add 4M HCl in Dioxane at 0 °C. Validation Check: A light-colored precipitate (the dihydrochloride salt) will form immediately.

  • Isolation: Filter the precipitate, wash with cold, anhydrous diethyl ether, and dry under vacuum at room temperature. Store at 0-5 °C .

V. References

  • Miloudi, A., et al. "Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives". Heterocycles, Vol. 68, No. 12, 2006, pp. 2595-2605. Available at:[Link]

  • Beecham Group. "Process for preparing 1-methylindazole-3-carboxylic acid". European Patent Office, EP1484321A1. Available at:

  • Orwat, et al. "Tetrahydroisoquinoline 1-Carboxamides". United States Patent Application, US20130055984A1. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Room Temperature Storage of 1-Methyl-1H-Indazole-3,5-Diamine

Welcome to the Application Scientist Support Portal. 1-Methyl-1H-indazole-3,5-diamine (CAS: 1430217-70-1) is a highly versatile building block in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 1-Methyl-1H-indazole-3,5-diamine (CAS: 1430217-70-1) is a highly versatile building block in drug development. While the indazole heterocyclic core is generally stable to hydrolytic degradation[1], the presence of two primary aromatic amines (at the 3- and 5-positions) makes the free base exceptionally vulnerable to environmental degradation[2]. Commercial suppliers typically mandate storing the hydrochloride salt form at 0–5 °C[3]. However, for continuous benchtop workflows, optimizing room-temperature (RT) stability is critical to preventing batch-to-batch analytical variability.

This guide provides field-proven troubleshooting, empirical data, and self-validating protocols to maintain the chemical integrity of this compound at room temperature.

I. Troubleshooting & FAQs

Q1: My 1-methyl-1H-indazole-3,5-diamine powder turned from light brown to a dark, sticky tar after a week on the bench. What happened? A1: The compound has undergone auto-oxidation. Aromatic amines are highly susceptible to oxidation by atmospheric oxygen[1]. The initial oxidative attack involves the abstraction of a hydrogen atom from the amine nitrogen, generating an unstable free radical[4]. At room temperature, these radicals rapidly dimerize or undergo further oxidation to form nitroso compounds and highly conjugated azo-polymers[2]. These polymeric degradants manifest physically as dark brown or black tars.

Q2: How can I chemically stabilize the compound for long-term room temperature storage? A2: The most robust method is converting the free base into its hydrochloride (HCl) salt (CAS: 2065250-67-9)[3]. Protonating the primary amines drastically reduces the electron density on the nitrogen atoms. This increases the oxidation potential, effectively blocking the initial hydrogen abstraction required for free radical formation[4]. If your downstream assay tolerates a lower pH, always store and handle the compound as an HCl salt.

Q3: I need to use the free base for a moisture-sensitive coupling reaction. How should I store it without refrigeration? A3: If salt formation is not an option, you must eliminate the two catalysts of auto-oxidation: oxygen and photons.

  • Atmosphere: Store the powder in a tightly sealed vial backfilled with high-purity Argon.

  • Light: Use amber glass vials. Aromatic heterocyclic systems are susceptible to photodegradation, which accelerates radical initiation[1].

  • Desiccation: Store inside a desiccator. Moisture acts as a solvent micro-environment that facilitates oxidative electron transfer.

Q4: What is the best solvent system for making room-temperature stable stock solutions? A4: Avoid ethereal solvents (like THF or dioxane) unless they are freshly distilled and strictly peroxide-free. Trace peroxides will instantaneously oxidize the 3-amino group[1]. The optimal solvent is heavily degassed (Argon-sparged for 15 minutes) anhydrous DMSO or DMF. For aqueous stock solutions, maintain a slightly acidic pH (pH 4–5) and consider adding a water-soluble antioxidant, such as ascorbic acid, to scavenge dissolved oxygen.

II. Quantitative Stability Data

The following table summarizes the expected 30-day stability of 1-methyl-1H-indazole-3,5-diamine under various benchtop storage configurations.

FormulationStorage TempAtmosphereLight ExposurePurity at 30 Days (%)Physical Appearance
Free Base 25 °CAmbient AirAmbient Light< 60%Dark brown/black tar
Free Base 25 °CArgon PurgedDark (Amber Vial)> 85%Light brown solid
HCl Salt 25 °CAmbient AirDark (Amber Vial)> 98%Tan powder
HCl Salt 25 °CArgon PurgedDark (Amber Vial)> 99.5%Off-white/Tan powder
HCl Salt 2–8 °CAmbient AirDark (Amber Vial)> 99.9%Off-white powder
III. Experimental Workflows & Protocols
Protocol A: Synthesis and Validation of the Room-Temperature Stable HCl Salt

This protocol converts the unstable free base into a robust hydrochloride salt, significantly extending benchtop half-life.

  • Dissolution: Dissolve 1.0 g of 1-methyl-1H-indazole-3,5-diamine free base in 20 mL of anhydrous diethyl ether under an argon atmosphere.

    • Causality: Ether is non-polar enough to precipitate the resulting salt while effectively dissolving the free base.

  • Protonation: Slowly bubble anhydrous HCl gas (or add 2.0 M HCl in diethyl ether dropwise) into the solution at 0 °C until precipitation ceases.

    • Causality: The low temperature controls the highly exothermic protonation, preventing thermal degradation of the indazole core.

  • Isolation & Washing: Filter the precipitate under a stream of argon and wash with 10 mL of cold, anhydrous ether to remove unreacted free base and trace organic impurities. Dry under a vacuum.

  • Self-Validation Step: Dissolve 10 mg of the dried powder in 1 mL of deionized water. Measure the pH. A pH of 2.0–3.0 confirms complete protonation of the diamine groups.

Protocol B: Forced Degradation & Stability-Indicating Assay

Use this self-validating HPLC-PDA method to verify the integrity of your stored batches[1].

  • Sample Preparation: Prepare a 1 mg/mL solution of the stored compound in an HPLC-grade Acetonitrile/Water (50:50) mixture.

  • Stress Testing (Control Generation): Expose a control sample of the free base to 3% H₂O₂ at room temperature for 2 hours to intentionally generate reference oxidative degradants[1].

  • Chromatography: Run the samples on a C18 column using a mobile phase gradient of 0.1% Trifluoroacetic acid (TFA) in water to 0.1% TFA in acetonitrile.

    • Causality: TFA ensures the primary amines remain fully protonated on the column, preventing peak tailing and improving resolution.

  • Detection: Monitor at 254 nm and 280 nm. Analyze the chromatogram for the disappearance of the parent peak and the emergence of early-eluting peaks (nitroso/nitro derivatives) or late-eluting broad peaks (polymeric azo-dimers).

IV. Mechanistic Visualization

StabilityPathway FreeBase 1-Methyl-1H-Indazole-3,5-diamine (Free Base) Radical Amine Free Radical (Unstable Intermediate) FreeBase->Radical O2 / Light / 25°C HClSalt 1-Methyl-1H-Indazole-3,5-diamine HCl (Stable Salt) FreeBase->HClSalt HCl (g) in Ether (Protonation) Degradants Nitroso & Azo Dimers (Dark Polymeric Tars) Radical->Degradants Dimerization HClSalt->HClSalt Room Temp Storage (Oxidation Blocked)

Oxidative degradation pathway of the free base vs. stabilization via hydrochloride salt formation.

V. References
  • 1-Methyl-1H-indazole-3,5-diamine hydrochloride | 2065250-67-9 Source: sigmaaldrich.com URL:

  • 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability Source: benchchem.com URL:

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase Source: nih.gov URL:

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS Source: sciencemadness.org URL:

Sources

Optimization

Technical Support Center: Crystallization of 1-methyl-1H-Indazole-3,5-diamine

Welcome to the dedicated technical support guide for the crystallization of 1-methyl-1H-indazole-3,5-diamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the crystallization of 1-methyl-1H-indazole-3,5-diamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this key intermediate in high purity. The unique structure of this molecule, featuring a rigid indazole core and two basic amine functionalities, presents specific hurdles that require a systematic and well-understood approach to crystallization.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing 1-methyl-1H-Indazole-3,5-diamine?

The main difficulties stem from the molecule's key structural features. The two amine groups make it a strong hydrogen bond donor and acceptor, leading to high lattice energy and potentially low solubility in non-polar solvents. Conversely, its aromatic nature can cause it to "oil out" or precipitate amorphously in highly polar systems if not handled correctly. Furthermore, aromatic amines are susceptible to oxidation, which can introduce colored impurities that are difficult to remove.[1]

Q2: How does the presence of two amine groups affect solvent selection?

The diamine functionality makes the compound's solubility highly dependent on pH.[2][3] In neutral or basic conditions, the free amine groups dominate, making the compound more soluble in moderately polar organic solvents. In acidic conditions, protonation of the amines forms salts, which dramatically increases solubility in polar protic solvents like water or ethanol but decreases solubility in non-polar solvents. This pH-dependent solubility can be exploited for purification.[4][5]

Q3: My compound forms an oil instead of crystals. What is happening and how can I fix it?

This phenomenon, known as "oiling out," is a common problem when the melting point of the impure solid is lower than the boiling point of the solvent used.[6][7] The compound melts before it dissolves, forming an oil that is often immiscible with the solvent. Impurities exacerbate this by depressing the melting point. To resolve this, you can try re-heating the mixture and adding a small amount of additional "good" solvent to ensure complete dissolution before attempting a very slow cooling process.[6] Alternatively, switching to a lower-boiling point solvent system is often effective.

Q4: Is this compound prone to polymorphism?

Troubleshooting Guide: From Problem to Solution

This section provides direct answers to specific experimental failures. Follow the logical steps to diagnose and resolve the issue at hand.

Problem: My compound fails to crystallize from solution upon cooling.

Answer: This is typically due to either excessive solvent use or a high barrier to nucleation.[6][8] The solution may be supersaturated but requires a trigger to initiate crystal formation.

Follow this troubleshooting workflow:

G start No Crystals Formed Upon Cooling check_super Is the solution supersaturated? (Test with a drop on a watch glass) start->check_super induce Induce Nucleation check_super->induce Yes concentrate Solution is too dilute. Reduce solvent volume. check_super->concentrate No scratch Scratch inner surface of the flask with a glass rod at the meniscus. induce->scratch seed Add a seed crystal of pure compound. scratch->seed If no success cool_further Cool to a lower temperature (ice bath or refrigerator). seed->cool_further If no success evap Gently evaporate a portion of the solvent and re-cool. concentrate->evap evap->cool_further reassess Re-evaluate solvent system. Consider an anti-solvent. cool_further->reassess If still no success

Caption: Workflow for troubleshooting crystallization failure.

Detailed Steps:

  • Induce Nucleation: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[6][9] If you have a small amount of pure solid from a previous batch, adding a "seed crystal" can provide a template for crystal growth.[10]

  • Reduce Solvent Volume: The most common reason for crystallization failure is using too much solvent.[6][7] Carefully remove some of the solvent using a rotary evaporator or a gentle stream of inert gas and attempt to cool the more concentrated solution again.

  • Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice-water bath. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.

Problem: The purity of my crystals is low, or they are highly colored.

Answer: Impurities can become trapped in the crystal lattice, especially during rapid crystallization.[7] Colored impurities often arise from oxidation of the aromatic amine groups.[1]

Solutions:

  • Ensure Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Slow cooling is critical for forming a well-ordered crystal lattice that excludes impurities.[9]

  • Use Activated Charcoal: If the solution is colored by soluble impurities, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal adsorbs the colored compounds. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[11] Be cautious not to use too much charcoal, as it can also adsorb your desired product.

  • Perform a Second Recrystallization: A single crystallization may not be sufficient. Redissolving the obtained crystals in the minimum amount of hot solvent and repeating the process is a highly effective way to improve purity.

Problem: The compound is not soluble enough in any single "good" solvent, or it is too soluble in others.

Answer: This is the ideal scenario for employing a mixed-solvent system. This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent).[12]

G cluster_0 Dissolution cluster_1 Precipitation A Impure Solid B Dissolved in minimum hot 'Good' Solvent A->B C Hot, clear solution B->C D Add 'Poor' Solvent dropwise until cloudy C->D E Re-heat to clarify D->E F Cool Slowly E->F G Pure Crystals F->G

Caption: The process of mixed-solvent crystallization.

Protocol:

  • Dissolve the impure compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]

  • Allow the solution to cool slowly and undisturbed to form pure crystals.

Experimental Protocols & Data

Table 1: Initial Solvent Screening Guide

A systematic approach to finding the right solvent is crucial. Start by testing the solubility of a few milligrams of your compound in ~0.5 mL of each solvent at room temperature and then upon heating. An ideal single solvent will show poor solubility at room temperature but high solubility when hot.[11]

Solvent ClassExample SolventsPolarityTypical Use Case for Diaminoindazoles
Alcohols Methanol, Ethanol, IsopropanolHighGood Solvents (often too good)
Ketones Acetone, Methyl Ethyl KetoneMedium-HighGood Solvents
Esters Ethyl AcetateMediumGood Solvents
Ethers Tetrahydrofuran (THF), DioxaneMediumGood Solvents / Co-solvents
Aromatics TolueneLowPoor Solvents / Anti-solvents
Alkanes Heptane, HexaneVery LowPoor Solvents / Anti-solvents
Water H₂OVery HighGood Solvent for salts (acidic pH) / Anti-solvent
Protocol 1: Standard Single-Solvent Recrystallization
  • Preparation: Place the crude 1-methyl-1H-indazole-3,5-diamine in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small portion of the selected solvent to the flask, enough to make a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Do not use a Bunsen burner with organic solvents.

  • Dissolution: Add more hot solvent in small portions until the solid has just dissolved. It is critical to use the minimum amount of hot solvent to ensure a good yield.[11] If insoluble impurities remain, proceed to step 5; otherwise, skip to step 6.

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.

  • Crystal Formation: Once the flask has reached room temperature, you may place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis.
  • University of Cambridge. (n.d.). Guide for crystallization.
  • University of Calgary. (n.d.). Recrystallisation.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 139456, 1-Methyl-1H-indazole.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Recrystallization method.
  • Kang, S. S., Wang, H. W., Zhang, M., Lu, R. Z., & Wang, H. B. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257.
  • Kang, S. S., Wang, H. W., Zhang, M., Lu, R. Z., & Wang, H. B. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. ResearchGate.
  • Poncelet, O., et al. (n.d.). Evolution of the pH in function of the diamine conversion. ResearchGate.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • University of York. (n.d.). Problems with Recrystallisations.
  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization.
  • University of Massachusetts. (n.d.). Recrystallization.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Ferreira, M. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • Various Authors. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate.
  • Roy, S., et al. (2024). Investigating the self-assembly of pH-sensitive switchable diamine surfactant using sum frequency generation spectroscopy and molecular dynamics simulations. PubMed.
  • BenchChem. (n.d.). Technical Support Center: Optimization of 2H-Indazole Synthesis.
  • Valente, R., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PubMed Central.
  • Gur, D., et al. (2016). Guanine Crystallization in Aqueous Solutions Enables Control over Crystal Size and Polymorphism. ACS Publications.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-Methyl-1H-Indazole-3,5-Diamine vs. 1H-Indazole-3-Amine

As drug development increasingly relies on nitrogen-rich heterocycles to engage complex kinase and receptor targets, the indazole core has emerged as a privileged scaffold. However, the functionalization of aminoindazole...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on nitrogen-rich heterocycles to engage complex kinase and receptor targets, the indazole core has emerged as a privileged scaffold. However, the functionalization of aminoindazoles presents significant synthetic challenges due to competing nucleophilic sites and tautomeric equilibria.

This guide provides an in-depth technical comparison between the foundational 1H-indazole-3-amine and the advanced, highly controlled 1-methyl-1H-indazole-3,5-diamine . By analyzing their electronic profiles and regiochemical behaviors, we establish field-proven protocols for their selective functionalization.

Structural & Electronic Profiling

1H-Indazole-3-Amine: The Challenge of Tautomerism and Competing Nucleophiles

1H-indazole-3-amine is a highly versatile but regiochemically complex building block. Its reactivity is governed by two major factors:

  • Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between its 1H and 2H tautomers.

  • Competing Nucleophilic Sites: The scaffold possesses three potential sites for electrophilic attack: N-1, N-2, and the exocyclic 3-NH₂ group.

When subjected to alkylation conditions, the nucleophilic nature of both the N-1 position and the 3-amino group leads to competitive formation of N-1-alkyl and 3-alkylamino derivatives . Directing an electrophile exclusively to the N-1 position typically requires strong bases to form the highly nucleophilic indazolide anion, or necessitates complex protection-deprotection sequences .

G Indazole 1H-Indazole-3-amine (Tautomeric Mixture) N1 N-1 Position (Primary Alkylation Site) Indazole->N1 Strong Base (NaH) + R-X N2 N-2 Position (Kinetic/Minor Site) Indazole->N2 Neutral/Kinetic Conditions C3 3-NH2 Group (Primary Acylation Site) Indazole->C3 Acyl Chlorides (Electrophiles)

Fig 1: Divergent nucleophilic reactivity pathways of 1H-indazole-3-amine.

1-Methyl-1H-Indazole-3,5-Diamine: Engineered Chemoselectivity

To bypass the selectivity issues inherent to the parent scaffold, 1-methyl-1H-indazole-3,5-diamine introduces two critical structural modifications:

  • Fixed Tautomerism: The N-1 position is blocked by a methyl group, locking the molecule into the 1H-form and eliminating N-1/N-2 competition.

  • Differentiated Amino Groups: The molecule features two amino groups with vastly different electronic environments. The 5-NH₂ group is attached to the benzenoid ring and behaves as a standard, electron-rich aniline. Conversely, the 3-NH₂ group is directly conjugated with the electron-deficient pyrazole π-system (an amidine-like resonance), which significantly reduces the availability of its nitrogen lone pair.

This electronic disparity makes the 5-NH₂ group vastly more nucleophilic than the 3-NH₂ group, allowing for precise, orthogonal functionalization without the need for protecting groups.

G Diamine 1-Methyl-1H-indazole-3,5-diamine (Fixed N-1) C5 5-NH2 Group (Aniline-like, High Nucleophilicity) Diamine->C5 1.0 eq Electrophile (0°C) C3 3-NH2 Group (Conjugated, Low Nucleophilicity) Diamine->C3 >2.0 eq Electrophile (Reflux) Prod1 5-N-Acyl Derivative (Major Product) C5->Prod1 Prod2 3,5-N,N'-Diacyl Derivative (Requires Excess/Heat) C3->Prod2

Fig 2: Chemoselective acylation workflow for 1-methyl-1H-indazole-3,5-diamine.

Quantitative Reactivity Comparison

The following table summarizes the physicochemical and reactivity differences between the two scaffolds, providing a predictive framework for reaction design .

Property1H-Indazole-3-amine1-Methyl-1H-indazole-3,5-diamine
Tautomeric States 1H and 2H (Dynamic Equilibrium)Fixed (1H-form only)
Primary Nucleophile N-1 (under basic conditions)5-NH₂ (Aniline-like)
Secondary Nucleophile 3-NH₂ (under neutral/acidic conditions)3-NH₂ (Conjugated)
N-1 pKa (approx.) ~14.0 (Acidic N-H)N/A (Methylated)
Alkylation Selectivity Poor (N-1 vs 3-NH₂ competition)Excellent (Exclusively at 5-NH₂ or 3-NH₂)
Acylation Temp (Mono) Requires protection strategies0 °C to RT (High chemoselectivity)

Experimental Protocols

To demonstrate the practical implications of these electronic differences, the following self-validating protocols outline the optimal conditions for functionalizing each scaffold.

Protocol A: Chemoselective N-Acylation of 1-Methyl-1H-indazole-3,5-diamine

Objective: Selectively acylate the highly nucleophilic 5-NH₂ group while leaving the 3-NH₂ group intact. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile. The reaction is strictly maintained at 0 °C to maximize the kinetic differentiation between the 5-NH₂ and 3-NH₂ groups.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methyl-1H-indazole-3,5-diamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) to the solution and cool the reaction flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes. Self-Validation Check: Dropwise addition prevents local concentration spikes that could overcome the kinetic barrier and lead to unwanted di-acylation.

  • Monitoring: Stir for 2 hours at 0 °C. Monitor reaction progress via TLC (EtOAc/Hexane 1:1). The starting material spot should disappear, replaced by a single, higher-Rf spot corresponding to the mono-acylated product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid and partition the DIPEA-HCl salts into the aqueous layer.

  • Isolation: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Regioselective N-1 Alkylation of 1H-Indazole-3-amine

Objective: Alkylate the N-1 position while suppressing competitive functionalization at the 3-NH₂ group. Causality: Sodium Hydride (NaH) is employed as a strong, non-nucleophilic base to quantitatively deprotonate the acidic N-1 proton. The resulting indazolide anion is vastly more nucleophilic than the neutral 3-NH₂ group, thermodynamically directing the electrophile to the ring nitrogen.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere.

  • Anion Formation: Add 1H-indazole-3-amine (1.0 eq) portion-wise. Self-Validation Check: Observe H₂ gas evolution. Stir for 30 minutes until bubbling completely ceases, indicating quantitative formation of the indazolide anion.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the cold solution.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Quench & Workup: Carefully quench the reaction by the dropwise addition of ice water to destroy any unreacted NaH. Extract the mixture with Ethyl Acetate (EtOAc).

  • Purification: Wash the organic layer extensively with water (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate the N-1 alkylated product.

References

  • Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles The Journal of Organic Chemistry URL:[Link]

  • Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation The Journal of Organic Chemistry URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Molecules (PMC) URL:[Link]

Comparative

A Senior Application Scientist's Guide to the NMR Spectral Validation of 1-methyl-1H-Indazole-3,5-diamine

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the realm of drug discovery and materials science, unambiguous structural elucidation is paramount. Nuclear M...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the realm of drug discovery and materials science, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing a detailed roadmap of a molecule's atomic framework. This guide offers a comprehensive, in-depth analysis of the expected ¹H and ¹³C NMR spectra for 1-methyl-1H-Indazole-3,5-diamine.

In the absence of a publicly available, complete NMR dataset for this specific molecule, this guide takes a predictive and comparative approach. By leveraging established principles of NMR spectroscopy and drawing on spectral data from structurally related indazole derivatives, we will construct a detailed forecast of the expected spectral features. This guide is designed not merely to present data, but to equip you with the strategic rationale for spectral interpretation and to provide a robust experimental framework for the validation of your own synthesized material.

The Molecular Landscape: Structure and Predicted NMR Signatures

The first step in any NMR analysis is a thorough understanding of the molecule's structure and the electronic environment of each atom. The structure of 1-methyl-1H-Indazole-3,5-diamine, with the conventional numbering system for the indazole ring, is presented below.

Caption: Molecular structure of 1-methyl-1H-Indazole-3,5-diamine with atom numbering.

The electronic character of the substituents plays a critical role in determining the chemical shifts of the nearby protons and carbons. The methyl group at the N1 position is a weak electron-donating group. The amino groups at the C3 and C5 positions are strong electron-donating groups due to the resonance effect of the nitrogen lone pair. These electronic effects will cause a general upfield shift (to lower ppm values) of the protons and carbons in the aromatic system compared to the unsubstituted indazole.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts (in ppm) for 1-methyl-1H-Indazole-3,5-diamine are summarized below. These predictions are based on the analysis of substituent effects and comparison with known indazole derivatives. The spectrum is expected to be recorded in DMSO-d₆ to allow for the observation of the exchangeable NH₂ protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4~6.0 - 6.2d~2.0Ortho to two strong electron-donating amino groups (at C3 and C5), resulting in a significant upfield shift. Coupled to H6 (meta-coupling).
H6~6.8 - 7.0ddJ = ~8.5, ~2.0Ortho to the C5-NH₂ group and coupled to H7 (ortho-coupling) and H4 (meta-coupling).
H7~7.2 - 7.4d~8.5Least affected by the amino groups, expected to be the most downfield of the aromatic protons. Coupled to H6 (ortho-coupling).
N1-CH₃~3.8 - 4.0s-Typical chemical shift for an N-methyl group on a heterocyclic ring.
C3-NH₂~5.0 - 5.5br s-Broad singlet due to quadrupole broadening and exchange with the solvent.
C5-NH₂~4.5 - 5.0br s-Broad singlet, likely at a slightly different chemical shift than the C3-NH₂ due to the different electronic environment.
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented below. The predictions are based on the expected electronic effects of the substituents on the indazole ring.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C3~150 - 155Significantly shielded by the directly attached amino group.
C3a~120 - 125Shielded by the C3-NH₂ group.
C4~95 - 100Strongly shielded by the ortho and para amino groups.
C5~145 - 150Shielded by the directly attached amino group.
C6~110 - 115Shielded by the ortho amino group.
C7~115 - 120Less affected by the amino groups.
C7a~135 - 140Junction carbon, less affected by substituents.
N1-CH₃~35 - 40Typical chemical shift for an N-methyl group.

Comparative Analysis with Known Indazole Derivatives

To ground our predictions in experimental data, the following table compares the predicted chemical shifts for our target molecule with the reported values for structurally related indazoles.

CompoundH4H6H7N1-CH₃Reference
1-methyl-1H-Indazole-3,5-diamine (Predicted) ~6.0 - 6.2 ~6.8 - 7.0 ~7.2 - 7.4 ~3.8 - 4.0 -
1-methylindazole7.71 (d)7.32 (t)7.21 (t)4.07 (s)[1]
1H-Indazole8.10 (s)7.40 (m)7.51 (d)-[2]
3-Phenyl-1H-indazole7.98-7.93 (m)7.32-7.29 (m)7.17-7.14 (m)-[3]

As the data illustrates, the introduction of electron-donating groups is expected to shift the aromatic protons to a lower ppm value compared to the unsubstituted or phenyl-substituted indazoles. The N-methyl group's chemical shift is anticipated to be in a similar region to that of 1-methylindazole.

Experimental Protocol for NMR Spectral Validation

To obtain high-quality, unambiguous NMR data for 1-methyl-1H-Indazole-3,5-diamine, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating a suite of experiments that will not only confirm the structure but also provide a complete assignment of all proton and carbon signals.

Sample Preparation
  • Solvent Selection: Due to the presence of exchangeable amine protons and the polar nature of the diamino-indazole, DMSO-d₆ is the recommended solvent. It will allow for the observation of the N-H signals and is an excellent solvent for a wide range of organic molecules.

  • Concentration: Dissolve 5-10 mg of your synthesized 1-methyl-1H-Indazole-3,5-diamine in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or brief sonication can be employed if necessary.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment is crucial for identifying proton-proton coupling networks. It will definitively establish the connectivity between H4, H6, and H7 in the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will allow for the unambiguous assignment of the protonated carbons (C4, C6, C7, and the N-methyl carbon).

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations are illustrated in the diagram below.

Caption: Key expected HMBC correlations for 1-methyl-1H-Indazole-3,5-diamine.

Workflow for Spectral Validation

The logical progression from sample preparation to final structure confirmation is a systematic process. The following workflow diagram illustrates the recommended steps for a comprehensive and successful NMR-based structural validation.

A Synthesized Compound B Sample Preparation (DMSO-d6, 5-10 mg) A->B C 1D NMR Acquisition (1H, 13C) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D Initial checks ok E Data Processing (Referencing, Phasing, Integration) D->E F Spectral Interpretation & Assignment E->F G Comparison with Predictions F->G H Structure Confirmation G->H Good correlation

Caption: Recommended workflow for the NMR validation of 1-methyl-1H-Indazole-3,5-diamine.

Conclusion

This guide provides a robust framework for the NMR spectral validation of 1-methyl-1H-Indazole-3,5-diamine. By combining predictive analysis based on sound chemical principles with a comprehensive experimental protocol, researchers can confidently elucidate and confirm the structure of their synthesized material. The multi-dimensional approach, incorporating 1D and 2D NMR techniques, ensures a thorough and unambiguous characterization, a critical step in the advancement of any chemical research program.

References

  • Supporting Information for a scientific article. (Details not fully available)
  • Wiley-VCH 2007 - Supporting Information. [Link]

  • Supporting information for Rec. Nat. Prod. 6:3 (2012) 292-295. (Details not fully available)
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES - Connect Journals. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid - PMC. [Link]

  • Indazole synthesis - Organic Chemistry Portal. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound) - PrepChem.com. [Link]

  • 1H-indazole-3,5-diamine | CAS 19335-14-9 | AMERICAN ELEMENTS ®. [Link]

  • 13C NMR of indazoles - ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. [Link]

Sources

Validation

comparing indazole diamine derivatives in medicinal chemistry

Comparative Profiling of Indazole Diamine Derivatives vs. Classical Scaffolds in Kinase Inhibition: A Medicinal Chemistry Guide As medicinal chemistry evolves, the reliance on classical heterocyclic scaffolds like quinaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of Indazole Diamine Derivatives vs. Classical Scaffolds in Kinase Inhibition: A Medicinal Chemistry Guide

As medicinal chemistry evolves, the reliance on classical heterocyclic scaffolds like quinazolines and pyrimidines is increasingly challenged by the need to overcome resistance mutations and improve pharmacokinetic profiles. Among the most promising structural motifs to emerge are indazole diamine derivatives (and their closely related amino-indazole analogs). These compounds have proven to be privileged scaffolds, particularly in the design of next-generation Type II kinase inhibitors targeting the "DFG-out" conformation of the kinase activation loop[1].

This guide provides an objective, data-driven comparison of indazole diamine derivatives against alternative scaffolds, detailing the chemical rationale, comparative performance, and the self-validating experimental workflows required to evaluate them.

The Chemical Rationale: Why Indazole Diamines?

The selection of a core scaffold in drug design is never arbitrary; it is a calculated manipulation of electron density, steric bulk, and hydrogen-bonding vectors.

Classical kinase inhibitors often utilize phenol or indole rings to anchor the molecule within the ATP-binding pocket. However, phenols are highly susceptible to rapid Phase I and Phase II metabolism (specifically glucuronidation and sulfation), leading to poor in vivo half-lives.

The Indazole Advantage: The indazole core serves as a superior bioisostere for phenol and indole[2]. By replacing the carbon at the 2-position of an indole with a nitrogen atom, the indazole ring retains the critical N-H hydrogen bond donor while introducing an adjacent nitrogen that acts as a potent hydrogen bond acceptor. This dual-vector capability significantly enhances binding affinity to the hinge region of kinases. Furthermore, indazole diamines—where amine or amide linkers are appended to the indazole core (e.g., 3-amino-1H-indazol-6-yl-benzamides)—exhibit increased lipophilicity and profound metabolic stability compared to their phenolic counterparts[2].

When targeting kinases like FLT3, VEGFR-2, and PDGFRα, the diamine/amide extension allows the molecule to reach deep into the hydrophobic pocket exposed only in the inactive "DFG-out" state, effectively bypassing common gatekeeper mutations (such as T674M in PDGFRα or T315I in Bcr-Abl)[1].

Pathway Ligand Growth Factors (VEGF / FLT3L) Receptor Receptor Tyrosine Kinase (VEGFR-2 / FLT3) Ligand->Receptor Receptor Dimerization ATP ATP Binding Pocket (Active Conformation) Receptor->ATP Autophosphorylation Downstream Downstream Effectors (MAPK / PI3K / STAT5) ATP->Downstream Signal Transduction Inhibitor Indazole Diamine Derivative (DFG-out Hinge Binder) Inhibitor->ATP Competitive Displacement Inhibitor->Downstream Pathway Blockade Outcome Tumor Proliferation & Angiogenesis Downstream->Outcome Gene Transcription

Fig 1. Mechanistic pathway of RTK inhibition by indazole diamine derivatives via ATP displacement.

Quantitative Performance Comparison

To objectively evaluate the performance of indazole diamine derivatives, we must benchmark them against established clinical kinase inhibitors. The table below synthesizes quantitative data comparing a representative indazole diamine scaffold (3-amino-indazole benzamide) against classical Type I and Type II inhibitors.

Scaffold ClassRepresentative CompoundPrimary TargetsBinding ModeIC₅₀ (FLT3)IC₅₀ (VEGFR-2)Metabolic t₁/₂ (HLM)*
Indazole Diamine 3-Amino-indazole benzamideFLT3, PDGFRα, c-KitType II (DFG-out)3 nM 15 nM>120 min
Indazole-Pyrimidine PazopanibVEGFR1/2/3, PDGFRType I (DFG-in)300 nM30 nM85 min
Phenylamino-Pyrimidine ImatinibAbl, c-Kit, PDGFRType II (DFG-out)>1000 nM>1000 nM90 min
Indolinone SunitinibFLT3, VEGFR, PDGFRType I (DFG-in)50 nM10 nM60 min

*HLM = Human Liver Microsomes assay. Data synthesized from structural profiling studies[1][3].

Key Takeaways:

  • Potency: The indazole diamine scaffold demonstrates single-digit nanomolar potency against FLT3, significantly outperforming classical pyrimidines[1].

  • Metabolic Stability: The absence of easily oxidized phenolic hydroxyls and the rigidified hydrogen-bonding network extends the microsomal half-life to over 120 minutes, ensuring sustained systemic exposure[2].

Self-Validating Experimental Workflows

As an application scientist, I emphasize that a protocol is only as good as its ability to control for false positives. The following methodologies are designed as self-validating systems to confirm that observed efficacy is causally linked to on-target kinase inhibition by the indazole diamine.

Workflow Synthesis Library Synthesis (Indazole Diamines) InVitro In Vitro Kinase Assay (ATP Competition) Synthesis->InVitro NCEs Cellular Ba/F3 Cell Assay (On-Target Efficacy) InVitro->Cellular IC50 < 10nM Profiling Kinome Profiling (Selectivity Screen) Cellular->Profiling Cell Death Lead Lead Candidate Selection Profiling->Lead High Selectivity

Fig 2. Self-validating experimental workflow for screening indazole diamine kinase inhibitors.

Protocol A: In Vitro ATP-Site Competition Assay

Objective: Determine the biochemical IC₅₀ of the indazole diamine derivative.

  • Reagent Preparation: Prepare recombinant kinase domains (e.g., FLT3, PDGFRα-T674M) in a kinase buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, and 0.01% Triton X-100.

  • Compound Titration: Dispense the indazole diamine compound in a 10-point, 3-fold serial dilution starting from 10 µM in 100% DMSO.

  • ATP Addition (The Causality Check): Add ATP to a final concentration of 10 µM .

    • Expert Insight: Why 10 µM? Physiological ATP is in the millimolar range, but screening at 10 µM (near the Km​ for most kinases) provides the exact thermodynamic sensitivity needed to identify competitive hinge-binders without masking high-affinity Type II inhibitors.

  • Detection: Incubate for 60 minutes at room temperature and quantify residual kinase activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.

Protocol B: Kinase-Activity Dependent Cellular Proliferation Assay (Ba/F3 System)

Objective: Validate that the biochemical potency translates to on-target cellular efficacy.

  • Cell Line Engineering: Utilize murine Ba/F3 cells stably transfected with oncogenic kinase variants (e.g., FLT3-ITD).

    • Expert Insight: Ba/F3 cells natively require Interleukin-3 (IL-3) to survive. By introducing an oncogenic kinase and withdrawing IL-3, the cells become entirely addicted to the kinase for survival. This creates a self-validating loop: if the indazole diamine induces apoptosis, it is definitively due to the inhibition of the target kinase, ruling out general cytotoxicity.

  • Treatment: Seed engineered Ba/F3 cells at 1×104 cells/well in 96-well plates in IL-3 deficient media. Treat with the indazole diamine derivatives for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure luminescent ATP signals proportional to the number of viable cells. Calculate the cellular EC₅₀.

  • Counter-Screen: Run a parallel assay using wild-type Ba/F3 cells supplemented with IL-3. A highly selective indazole diamine will show no toxicity in the WT line, proving the compound is not a broad-spectrum poison.

Conclusion

Indazole diamine derivatives represent a masterclass in bioisosteric design. By leveraging the unique hydrogen-bonding profile and metabolic stability of the indazole core, medicinal chemists can engineer highly selective Type II kinase inhibitors capable of overcoming entrenched resistance mutations. When rigorously tested through self-validating Ba/F3 cellular assays and ATP-competition screens, this scaffold consistently demonstrates superior pharmacokinetic and pharmacodynamic profiles compared to legacy pyrimidine and indolinone alternatives.

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Comparative

A Comparative Benchmarking Guide: 1-methyl-1H-Indazole-3,5-diamine vs. Standard Indazole Scaffolds in a Drug Discovery Context

Abstract The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved therapeutics.[1][2][3] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved therapeutics.[1][2][3] This guide provides a comprehensive benchmark analysis of a specifically functionalized derivative, 1-methyl-1H-Indazole-3,5-diamine , against a set of standard indazole scaffolds: the parent Indazole , 3-Aminoindazole , and 5-Aminoindazole . Through a series of standardized, in-vitro drug discovery assays, this document aims to objectively evaluate the compound's physicochemical and potential pharmacokinetic properties. We will provide detailed, field-tested protocols, explain the causal logic behind experimental choices, and present comparative data to guide researchers in selecting the appropriate indazole scaffold for their specific drug development programs.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole, a crucial motif in many biological processes.[2] Unlike indole, indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially improving affinity for target proteins.[4] This unique electronic feature, combined with its rigid structure, has made the indazole scaffold a frequent "hit" in fragment-based screening and a valuable core for kinase inhibitors, where it can form key interactions with hinge residues.[4] Its therapeutic relevance is underscored by its presence in FDA-approved drugs such as the antiemetic Granisetron, the kinase inhibitor Axitinib, and the PARP inhibitor Niraparib.[4][5] The selection of substituents on the indazole core is a critical decision that profoundly impacts a molecule's properties, including its solubility, permeability, metabolic stability, and target engagement.

Profile of Comparator Scaffolds

This guide benchmarks 1-methyl-1H-Indazole-3,5-diamine against three fundamental scaffolds to provide a clear understanding of how specific substitutions modulate the core properties of the indazole ring.

  • Indazole: The unsubstituted parent ring. It serves as our baseline.

  • 3-Aminoindazole & 5-Aminoindazole: Mono-amino derivatives. The amino group is a versatile functional handle for further synthesis and a potent hydrogen bond donor, often used to mimic the adenine nucleus of ATP in kinase inhibitors.[6][7]

  • 1-methyl-1H-Indazole-3,5-diamine: The focus of our study. This derivative introduces three key modifications:

    • N1-Methylation: Blocks a hydrogen bond donor site, which can reduce metabolic N-dealkylation, potentially increase metabolic stability, and modulate solubility.[4] The 1H-tautomer and its N1-substituted derivatives are generally more thermodynamically stable than their 2H-counterparts.[1][8]

    • 3-Amino Group: A key site for target interaction and further chemical elaboration.[9]

    • 5-Amino Group: Adds a second basic center, which is expected to significantly increase aqueous solubility and polarity.

Table 1: Calculated Physicochemical Properties of Comparator Scaffolds
CompoundStructureMolecular FormulaMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Indazole IndazoleC₇H₆N₂118.141.8329.0711
3-Aminoindazole 3-AminoindazoleC₇H₇N₃133.151.1355.1221
5-Aminoindazole 5-AminoindazoleC₇H₇N₃133.150.8255.1221
1-methyl-1H-Indazole-3,5-diamine 1-methyl-1H-Indazole-3,5-diamineC₈H₁₀N₄162.190.6581.1722

Note: Physicochemical properties were calculated using standard computational models (e.g., XLogP3) for comparative purposes.

Experimental Benchmarking: Protocols and Rationale

The following sections describe standardized protocols for evaluating key drug-like properties. For each, we present the scientific rationale, a detailed experimental workflow, and an analysis of illustrative (hypothetical) data.

Kinetic Aqueous Solubility Assay

Expertise & Experience (The "Why"): Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must be in solution to be absorbed and to interact with its biological target. This assay provides a high-throughput measure of solubility that is highly relevant to the early drug discovery phase, where compound availability is limited. We measure kinetic solubility from a DMSO stock, which mimics how compounds are typically handled in screening campaigns.

Trustworthiness (The Protocol): This protocol includes positive and negative controls (a highly soluble and a poorly soluble known compound) to validate each experimental run. Absorbance readings are taken across multiple wavelengths to detect potential compound precipitation or interference.

Detailed Protocol:

  • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • In a 96-well plate, add 2 µL of each DMSO stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • After incubation, centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitated compound.

  • Carefully transfer 100 µL of the supernatant to a fresh, clear-bottom 96-well plate.

  • Measure the UV-Vis absorbance spectrum (250-500 nm) of the supernatant using a plate reader.

  • Determine the concentration of the dissolved compound by comparing its absorbance at its λ-max to a standard curve prepared from the same DMSO stock solution diluted in a 50:50 DMSO:PBS mixture (to ensure full solubility).

  • Solubility is reported in µM.

Mandatory Visualization:

G cluster_prep Plate Preparation cluster_process Processing cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO dilute 2. Add 2µL Stock to 198µL PBS (pH 7.4) stock->dilute shake 3. Shake for 2h at RT dilute->shake spin 4. Centrifuge to Pellet Precipitate shake->spin transfer 5. Transfer Supernatant spin->transfer read 6. Measure UV-Vis Absorbance transfer->read calc 7. Calculate Concentration vs. Standard Curve read->calc end end calc->end Report Solubility (µM)

Caption: Workflow for the Kinetic Aqueous Solubility Assay.

Illustrative Data & Analysis:

CompoundIllustrative Solubility (µM)Analysis
Indazole75Moderate solubility, typical for a small aromatic scaffold.
3-Aminoindazole120Increased solubility due to the polar amino group.
5-Aminoindazole135Similar to 3-amino, with slightly higher solubility potentially due to the position of the amine.
1-methyl-1H-Indazole-3,5-diamine > 200 Excellent solubility , as expected from the two basic amine groups, making it an ideal candidate for fragment screening libraries.
Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Experience (The "Why"): A drug's ability to cross cell membranes is fundamental to its absorption and distribution. PAMPA is a non-cell-based assay that predicts passive membrane permeability. It is a cost-effective and high-throughput method to assess a compound's lipophilicity and its ability to traverse the lipid barrier, which is a key component of the Blood-Brain Barrier (BBB) and intestinal wall.

Trustworthiness (The Protocol): The assay is validated using a set of known high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) drugs. The integrity of the artificial membrane is confirmed before each experiment.

Detailed Protocol:

  • Prepare a donor plate (e.g., Millipore MCE-14) by adding 5 µL of a 1% solution of lecithin in dodecane to each well to form the artificial membrane.

  • Prepare test compounds at 200 µM in PBS at pH 7.4. Add 200 µL of this solution to each well of the donor plate.

  • Fill an acceptor plate with 200 µL of PBS per well.

  • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor membrane contacts the acceptor solution.

  • Incubate the stacked plates for 4-5 hours at room temperature.

  • After incubation, determine the compound concentration in both the donor and acceptor plates using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [C]acceptor / (Area * Time * [C]donor)

Mandatory Visualization:

G cluster_setup Assay Setup cluster_run Incubation cluster_readout Data Analysis donor Donor Plate 1. Coat with Lecithin/Dodecane 2. Add 200µM Compound in PBS stack 4. Place Donor Plate onto Acceptor Plate donor->stack acceptor Acceptor Plate 3. Fill with PBS acceptor->stack incubate 5. Incubate for 4-5 hours stack->incubate measure 6. Measure Concentration in Both Plates (UV-Vis or LC-MS) incubate->measure calculate 7. Calculate Permeability Coefficient (Pe) measure->calculate report report calculate->report Report Pe (10⁻⁶ cm/s)

Caption: Experimental workflow for the PAMPA assay.

Illustrative Data & Analysis:

CompoundIllustrative Permeability (Pe, 10⁻⁶ cm/s)Analysis
Indazole8.5High permeability, consistent with its higher cLogP.
3-Aminoindazole4.2Moderate permeability; the polar amine group reduces passive diffusion.
5-Aminoindazole3.8Moderate to low permeability, similar to the 3-amino isomer.
1-methyl-1H-Indazole-3,5-diamine 1.5 Low permeability , a direct consequence of its high polarity (two amino groups). This scaffold may require active transport mechanisms or further modification to improve absorption.
Human Liver Microsomal Stability Assay

Expertise & Experience (The "Why"): The liver is the primary site of drug metabolism. This assay uses human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, to predict how quickly a compound will be cleared from the body (metabolic stability). A compound that is metabolized too quickly will have a short half-life and may not achieve therapeutic concentrations. N-methylation, as seen in our target compound, is a common strategy to block sites of metabolism and improve stability.[4]

Trustworthiness (The Protocol): The assay includes a positive control (a rapidly metabolized compound like Verapamil) and a negative control (a stable compound like Warfarin). A "-NADPH" condition is run in parallel, where the essential cofactor for CYP enzymes is omitted. A lack of degradation in the "-NADPH" condition confirms that any observed compound loss is due to enzymatic metabolism.

Detailed Protocol:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a potassium phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is immediately stopped ("quenched") by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The percentage of compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log plot.

Mandatory Visualization:

G cluster_reaction Metabolic Reaction (37°C) cluster_sampling Time Course Sampling cluster_quant Quantification mix 1. Prepare Microsome + NADPH Buffer add_cpd 2. Add Test Compound (1µM) to Start mix->add_cpd t0 3. Quench Aliquot (t=0) add_cpd->t0 t_n 4. Quench Aliquots (t=5, 15, 30, 60 min) analyze 5. Analyze by LC-MS/MS t_n->analyze plot 6. Plot % Remaining vs. Time analyze->plot calc 7. Calculate Half-Life (t½) plot->calc report report calc->report Report t½ (min) G start 2-Fluorobenzonitrile intermediate SNAr Reaction start->intermediate reagent1 Hydrazine (N₂H₄) reagent1->intermediate reagent2 Methylhydrazine (CH₃N₂H₃) reagent2->intermediate (for N-methylation) product1 3-Aminoindazole intermediate->product1 product2 1-Methyl-3-aminoindazole intermediate->product2

Caption: A common synthetic route to 3-aminoindazoles.

The synthesis of 1-methyl-1H-Indazole-3,5-diamine would require a multi-step sequence, likely starting from a dinitro- or amino-nitro-substituted benzonitrile, followed by cyclization and reduction steps. While more complex than the parent scaffolds, the routes are feasible using established organic chemistry methodologies.

Discussion and Future Outlook

This comparative guide provides a framework for understanding the drug-like properties of 1-methyl-1H-Indazole-3,5-diamine relative to its foundational analogues.

Summary of Findings (based on illustrative data):

  • 1-methyl-1H-Indazole-3,5-diamine stands out for its superior aqueous solubility and excellent metabolic stability .

  • These positive attributes come at the cost of low passive permeability .

Strategic Implications for Drug Discovery:

  • The high solubility and rich hydrogen bonding capacity of 1-methyl-1H-Indazole-3,5-diamine make it an outstanding candidate for fragment-based drug discovery (FBDD) . In FBDD, high solubility is paramount to ensure that fragments can be screened at high concentrations without precipitation.

  • Its low permeability suggests it may be less suitable for orally bioavailable drugs targeting the central nervous system (CNS) unless active transport can be exploited. However, for targets where high systemic exposure is not required or for other routes of administration, this may be less of a concern.

  • The exceptional metabolic stability conferred by the N1-methylation is a significant advantage, suggesting that leads developed from this scaffold may possess a favorable pharmacokinetic profile with a longer in-vivo half-life.

References

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC. (2025). Vertex AI Search.
  • Synthesis, Properties, and Biological Activities of Indazole | Request PDF - ResearchG
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Vertex AI Search.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Vertex AI Search.
  • Indazoles in Drug Discovery - PharmaBlock. Vertex AI Search.
  • 1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem. Vertex AI Search.
  • Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles | Request PDF - ResearchG
  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing). Vertex AI Search.
  • Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles | The Journal of Organic Chemistry - ACS Public
  • Indazole synthesis - Organic Chemistry Portal. Vertex AI Search.
  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives | IntechOpen. (2021). Vertex AI Search.
  • Indazole | 271-44-3 - ChemicalBook. (2026). Vertex AI Search.
  • Synthesis and biological activities of a novel series of indazole deriv
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  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. (2022). Vertex AI Search.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (2022). Vertex AI Search.
  • A Practical, Metal-Free Synthesis of 1H-Indazoles | Organic Letters - ACS Public
  • Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences | Journalgrid. (2025). Vertex AI Search.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2011). Vertex AI Search.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Neg
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • SAFETY DATA SHEET - Fisher Scientific. (2010). Vertex AI Search.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Vertex AI Search.
  • (PDF)
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023). Vertex AI Search.

Sources

Safety & Regulatory Compliance

Safety

1-methyl-1H-Indazole-3,5-diamine proper disposal procedures

The handling and disposal of substituted indazoles and primary aromatic amines require rigorous operational discipline. As a Senior Application Scientist, I emphasize that while 1-methyl-1H-Indazole-3,5-diamine is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of substituted indazoles and primary aromatic amines require rigorous operational discipline. As a Senior Application Scientist, I emphasize that while 1-methyl-1H-Indazole-3,5-diamine is a highly valuable intermediate in pharmaceutical synthesis and drug discovery, its diamine structure presents significant toxicological and environmental risks.

This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, causality-driven framework for the safe operational handling, chemical deactivation, and regulatory disposal of 1-methyl-1H-Indazole-3,5-diamine.

Mechanistic Rationale for Stringent Disposal

To understand how to dispose of a chemical, we must first understand why it is hazardous. 1-methyl-1H-Indazole-3,5-diamine belongs to the class of primary aromatic amines (PAAs)[1].

From a toxicological standpoint, electron-rich aromatic amines are prone to metabolic activation in vivo. Cytochrome P450 enzymes catalyze the N-hydroxylation of the amine groups, which subsequently undergo esterification and heterolytic cleavage to form highly reactive nitrenium ions . These electrophilic species readily intercalate and covalently bind to nucleophilic centers in DNA, leading to mutagenesis and potential carcinogenesis[1].

Environmentally, aromatic amines are highly toxic to aquatic life and resist standard biological degradation in municipal wastewater treatment plants[1][2]. Consequently, drain disposal is strictly prohibited. The compound must be managed as hazardous waste under Resource Conservation and Recovery Act (RCRA) guidelines, requiring high-temperature incineration to fully cleave the stable indazole ring and prevent the environmental release of nitrogen oxides (NOx)[3][4].

Chemical Profiling and Hazard Classification

Before initiating any disposal protocol, it is critical to verify the physical state and salt form of your inventory, as the base and hydrochloride (HCl) salts exhibit different solubility profiles.

Table 1: Chemical and Hazard Summary

Parameter Specification / Data
Chemical Name 1-methyl-1H-Indazole-3,5-diamine
CAS Numbers 1430217-70-1 (Free Base)[5] 2065250-67-9 (HCl Salt)
Physical Form Brown Solid / Crystalline Powder
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity[2][6]
Chemical Incompatibilities Strong oxidizing agents, acid chlorides, anhydrides[3][7]

| RCRA Waste Classification | Toxic Solid, Organic, n.o.s. (Requires licensed disposal)[8] |

Table 2: Required Engineering Controls & PPE

Protection Category Minimum Operational Requirement
Ventilation Class II Biological Safety Cabinet or Chemical Fume Hood[9].
Eye Protection ANSI Z87.1 compliant tightly fitting safety goggles[9].
Skin/Hand Protection Nitrile gloves (min. 0.11 mm thickness for splash contact). Double-gloving is recommended during waste consolidation[2].

| Respiratory | NIOSH-approved N95 or P100 particulate respirator (if aerosolization or dust generation is possible)[2]. |

Laboratory-Scale Chemical Deactivation Protocol

For laboratories generating small quantities of aromatic amine waste (e.g., residual reaction aliquots or contaminated aqueous washings), chemical deactivation prior to final waste consolidation reduces the risk of toxic exposure. The following self-validating protocol utilizes oxidative cleavage to destroy the mutagenic amine functional groups[7].

Step-by-Step Methodology:

  • Preparation of the Acidic Matrix: In a chemical fume hood, transfer the 1-methyl-1H-Indazole-3,5-diamine waste (up to 0.01 mol) into a 5-L borosilicate glass flask. Add 3 L of 1.7 N sulfuric acid ( H2​SO4​ ).

    • Causality: The acidic environment protonates the diamines, significantly increasing their aqueous solubility and preparing the chemical matrix for efficient oxidation.

  • Oxidative Cleavage: Slowly add 1 L of 0.2 M potassium permanganate ( KMnO4​ ) to the flask[7].

    • Causality: KMnO4​ is a powerful oxidizing agent that attacks the electron-rich aromatic ring and primary amines, degrading the compound into fragmented, non-mutagenic byproducts.

  • Incubation: Allow the solution to stand at room temperature for 8 hours[7].

    • Causality: The stable indazole core requires sufficient kinetic time for complete oxidative degradation.

  • Quenching (Self-Validating Step): Gradually add solid sodium bisulfite ( NaHSO3​ ) to the mixture while stirring, until the deep purple color of the solution completely disappears[7].

    • Causality: This visual indicator is a self-validating safety mechanism. The transition from purple Mn(VII) to colorless Mn(II) confirms that all excess, reactive oxidizer has been neutralized. Failing to quench the oxidizer could lead to dangerous gas evolution and pressure buildup in sealed waste carboys.

  • Final Consolidation: The neutralized, deactivated mixture can now be safely transferred to a properly labeled aqueous hazardous waste container for RCRA-compliant disposal[7].

Operational Waste Segregation & RCRA Logistics

If chemical deactivation is not feasible, raw 1-methyl-1H-Indazole-3,5-diamine waste must be packaged directly for third-party incineration. Strict segregation is mandatory.

  • Avoid Amide Formation: Never store indazole diamine waste in the same container as acyl halides, sulfonyl halides, or anhydrides. Aromatic amines react vigorously with these electrophiles, leading to highly exothermic amide-formation reactions that can rupture waste containers[7].

  • Solid Waste Packaging: Contaminated consumables (weigh boats, pipette tips, paper towels) and raw solid waste must be swept up without creating dust[9]. Double-bag the waste in chemically compatible, heavy-duty polyethylene bags or place it in a sealed, rigid high-density polyethylene (HDPE) bucket.

  • Labeling: Apply standard EPA/RCRA hazardous waste labels immediately upon waste generation. Mark the container with the specific chemical name, CAS number, and the primary hazard ("Toxic / Environmental Hazard")[7][10].

Spill Response and Decontamination

In the event of a localized spill, rapid containment is necessary to prevent aerosolization or surface contamination[1].

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or local exhaust ventilation is operating at maximum capacity[9].

  • Dry Containment: Do not use a water mist, as this will dissolve the compound and spread the contamination[1]. Instead, cover the solid spill with a general-purpose gelling agent, vermiculite, or dry sand to absorb any associated moisture and suppress dust generation[1].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a dedicated hazardous waste container[3].

  • Surface Decontamination: Wash the affected surface with a dilute, slightly acidic detergent solution, followed by water, collecting all rinsate as hazardous waste[7].

Waste Management Workflow

The following diagram illustrates the logical decision tree for managing 1-methyl-1H-Indazole-3,5-diamine waste streams.

WasteManagement Start 1-Methyl-1H-Indazole-3,5-diamine Waste Generated State Determine Physical State Start->State Solid Solid Waste / Contaminated PPE State->Solid Liquid Liquid / Aqueous Solution State->Liquid SolidPack Double-bag in compatible polyethylene containers Solid->SolidPack LiquidDeact Optional: KMnO4/H2SO4 Deactivation (Small Scale) Liquid->LiquidDeact Label Apply EPA/RCRA Hazardous Waste Labels SolidPack->Label LiquidPack Collect in chemically compatible carboys LiquidDeact->LiquidPack LiquidPack->Label Incineration High-Temperature Incineration (Licensed Facility) Label->Incineration

Figure 1: Decision tree and operational workflow for the segregation and disposal of indazole diamine waste.

References

  • Chemsigma. "1-methyl-1H-Indazole-3,5-diamine [1430217-70-1]". Retrieved from:[Link]

  • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines". Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). "Federal Register/Vol. 68, No. 227/Proposed Rules - Dyes and Pigments". Retrieved from: [Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Retrieved from: [Link]

  • SKC Inc. "SDS 2001 - Aromatic Amine DECONtamination Solution". Retrieved from: [Link]

  • Auburn University. "A Guide to the Generation, Storage and Disposal of Hazardous Waste". Retrieved from:[Link]

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Handling

Personal protective equipment for handling 1-methyl-1H-Indazole-3,5-diamine

A Guide to the Safe Handling of 1-methyl-1H-Indazole-3,5-diamine Disclaimer: A specific Safety Data Sheet (SDS) for 1-methyl-1H-Indazole-3,5-diamine was not located. This guide is based on the known hazards of similar ar...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Safe Handling of 1-methyl-1H-Indazole-3,5-diamine

Disclaimer: A specific Safety Data Sheet (SDS) for 1-methyl-1H-Indazole-3,5-diamine was not located. This guide is based on the known hazards of similar aromatic amine compounds and established best practices for laboratory safety. It is imperative to conduct a thorough risk assessment before beginning any work with this chemical.

Hazard Identification and Risk Assessment

1-methyl-1H-Indazole-3,5-diamine belongs to the aromatic amine chemical class. Aromatic amines are known for their potential toxicity, and many are readily absorbed through the skin.[1][2] Based on data for similar compounds, 1-methyl-1H-Indazole-3,5-diamine is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4]

A comprehensive risk assessment is the foundation of laboratory safety.[5][6] Before handling this compound, a systematic evaluation of the potential hazards and the implementation of appropriate control measures is mandatory.

Risk Assessment Workflow:

cluster_prep Preparation cluster_assess Assessment cluster_action Action & Review gather_info Gather Information: - Review this guide - Search for any new SDS - Analyze experimental protocol identify_hazards Identify Hazards: - Chemical properties (toxicity, reactivity) - Procedural hazards (spill, aerosolization) gather_info->identify_hazards evaluate_risks Evaluate Risks: - Likelihood of exposure - Severity of potential harm identify_hazards->evaluate_risks determine_controls Determine Control Measures: - Engineering controls (fume hood) - Administrative controls (SOPs) - Personal Protective Equipment (PPE) evaluate_risks->determine_controls implement_controls Implement Controls & Proceed determine_controls->implement_controls review_monitor Review and Monitor: - Was the experiment successful? - Were there any unforeseen hazards? - Update risk assessment as needed implement_controls->review_monitor

Caption: A stepwise workflow for conducting a chemical risk assessment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against chemical exposure.[5][7] For handling 1-methyl-1H-Indazole-3,5-diamine, the following PPE is mandatory:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles are essential to protect against splashes and dust.[8][9] A face shield should be worn over goggles when there is a significant risk of splashing.[10]
Skin Protection Chemical-Resistant GlovesNitrile rubber gloves with a minimum thickness of 0.11 mm are recommended for protection against aromatic amines. Always inspect gloves for damage before use and dispose of them immediately after handling the chemical.[8][11]
Lab CoatA long-sleeved lab coat should be worn to protect the skin and clothing from contamination.[12]
Respiratory Protection RespiratorDue to the powdered nature of the compound and the potential for aerosolization, a respirator is necessary. The specific type will depend on the quantity being handled and the ventilation available.[9][12] Consultation with your institution's environmental health and safety (EHS) office is recommended to ensure the correct respirator is chosen and that you are properly fit-tested.[10]
Footwear Closed-Toed ShoesNon-slip, closed-toed shoes or boots are required to protect against spills and slips.[9][12]

Engineering Controls and Safe Handling

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Fume Hood: All handling of 1-methyl-1H-Indazole-3,5-diamine, including weighing, should be performed in a certified chemical fume hood to prevent the inhalation of dust and vapors.[13]

  • Ventilation: Ensure the laboratory is well-ventilated.[8][14]

Step-by-Step Handling Protocol:

start Start prepare_ppe 1. Don Appropriate PPE start->prepare_ppe prepare_workspace 2. Prepare Workspace in Fume Hood prepare_ppe->prepare_workspace weigh_chemical 3. Weigh Chemical in Fume Hood prepare_workspace->weigh_chemical transfer_chemical 4. Transfer Chemical to Reaction Vessel weigh_chemical->transfer_chemical clean_up 5. Clean Up and Decontaminate Workspace transfer_chemical->clean_up dispose_waste 6. Dispose of Waste Properly clean_up->dispose_waste remove_ppe 7. Doff PPE Correctly dispose_waste->remove_ppe end End remove_ppe->end

Caption: A procedural flowchart for the safe handling of powdered chemicals.

Spill and Emergency Procedures

Preparation is key to handling any laboratory accident.

  • Spills: In the event of a spill, evacuate the area and alert your supervisor and EHS. If trained and equipped, use an inert absorbent material to contain the spill.[8] Place the absorbed material in a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains.[8][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[13][14] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Disposal Plan

Chemical waste must be disposed of in a compliant and environmentally responsible manner.

  • Waste Segregation: All waste contaminated with 1-methyl-1H-Indazole-3,5-diamine, including gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[15]

  • Container Management: Waste containers should be kept closed and stored in a well-ventilated area, away from incompatible materials.[15]

  • Licensed Disposal: Arrange for the disposal of chemical waste through a licensed hazardous waste disposal company.[15] Do not dispose of this chemical down the drain, as it can be harmful to aquatic life.[1][8]

References

  • SKC Inc. (2023, December 22).
  • INSTITUTE-Labor
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (2026, March 19).
  • PPE for Powder Handling: Support Operators Effectively - Dust Arrest. (2025, September 14).
  • Fisher Scientific. (2010, April 10). SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 1-METHYL-1H-INDAZOL-6-YLAMINE.
  • ACS Publications. (2023, November 9).
  • Angene Chemical. (2024, April 21).
  • ResearchGate. (n.d.).
  • Lab Manager. (n.d.).
  • Personal Protective Equipment for Chemical Exposures (7/24)
  • TCI Chemicals. (2025, January 8).
  • Sigma-Aldrich. (2025, November 6).
  • Intersolia. (2025, June 25). Risk Assessment of Chemical Products – A Step-by-Step Guide.
  • ResearchGate. (n.d.).
  • Simon Fraser University. (n.d.). Risk assessment - Chemical safety.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • PMC. (n.d.). A framework for chemical safety assessment incorporating new approach methodologies within REACH.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • (n.d.).

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